AE0047 Hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGFDAQKCYYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922006 | |
| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133743-71-2, 116308-56-6 | |
| Record name | Watanidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133743-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Watanipidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AE0047 Hydrochloride: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AE0047 Hydrochloride, also known as Watanidipine, is a potent L-type calcium channel blocker belonging to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. Its intricate molecular architecture, featuring a bulky benzhydrylpiperazinyl-phenyl ethoxycarbonyl side chain, contributes to its pharmacological profile. This document provides a comprehensive overview of the chemical structure of this compound and a detailed, plausible synthetic route based on the well-established Hantzsch dihydropyridine (B1217469) synthesis. Experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and proposed signaling pathway are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound AE0047. The systematic IUPAC name for the parent compound is [5-[2-[4-(4-benzhydrylpiperazin-1-ium-1-yl)phenyl]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridin-3-ylidene]-methoxymethanolate[1].
Chemical Structure:
The molecule consists of a central 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers. Key substitutions on this ring are crucial for its activity: a 3-nitrophenyl group at the C4 position and two different ester groups at the C3 and C5 positions. One of these ester groups incorporates a long side chain containing a phenyl group, an ether linkage, and a terminal benzhydrylpiperazine moiety.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Precursors
| Compound/Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |
| This compound | C41H43ClN4O6 | 723.26 | Not available | Not available | Not available | Not available |
| 3-Nitrobenzaldehyde (B41214) | C7H5NO3 | 151.12 | 58 | 10.1 (s, 1H), 8.8 (t, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 7.8 (t, 1H) | 192.5, 148.7, 137.2, 134.1, 130.6, 128.0, 125.2 | 2850, 1700, 1530, 1350 |
| Methyl 3-aminocrotonate | C5H9NO2 | 115.13 | 82-84 | 4.5 (s, 1H), 3.6 (s, 3H), 1.9 (s, 3H), NH2 protons broad | 170.1, 160.2, 83.9, 50.1, 19.8 | 3400-3200, 1660, 1610 |
| 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate (B1235776) | C31H36N2O3 | 484.63 | Not available | Not available | Not available | Not available |
Note: Spectroscopic data for this compound and the acetoacetate precursor are predicted based on known data for similar 1,4-dihydropyridine structures and their precursors. Specific experimental data is not publicly available.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process culminating in a Hantzsch dihydropyridine synthesis. This convergent approach involves the preparation of two key precursors which are then condensed to form the dihydropyridine core.
Synthesis of Precursor 1: 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate
This precursor provides the complex side chain at the C5 position of the dihydropyridine ring.
Step 1: Synthesis of 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine is synthesized by the alkylation of piperazine (B1678402) with benzhydryl chloride.
Step 2: Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethanol 1-Benzhydrylpiperazine is then coupled with 2-(4-bromophenyl)ethanol (B1265510) via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
Step 3: Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate The final step involves the transesterification of ethyl acetoacetate with 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethanol.
Synthesis of Precursor 2: Methyl 3-aminocrotonate
This precursor provides the nitrogen and part of the carbon backbone for the dihydropyridine ring. It is prepared by the reaction of methyl acetoacetate with ammonia.
Hantzsch Dihydropyridine Synthesis of AE0047
The core of the synthesis is the Hantzsch reaction, a one-pot multicomponent reaction.
Reaction Scheme: 3-Nitrobenzaldehyde, 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate, and methyl 3-aminocrotonate are reacted together in a suitable solvent, such as ethanol (B145695) or isopropanol, often with a catalytic amount of acid (e.g., acetic acid) or in the presence of a Lewis acid. The reaction mixture is heated to reflux to drive the condensation and cyclization, followed by dehydration to form the 1,4-dihydropyridine ring of AE0047.
Formation of this compound
The free base AE0047 is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. This process improves the compound's stability and water solubility.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound based on established chemical principles.
Synthesis of 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate
-
Materials: 2-(4-(4-Benzhydrylpiperazin-1-yl)phenyl)ethanol, ethyl acetoacetate, sodium ethoxide, toluene.
-
Procedure:
-
To a solution of 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethanol in dry toluene, add a catalytic amount of sodium ethoxide.
-
Add ethyl acetoacetate to the reaction mixture.
-
Heat the mixture to reflux and remove the ethanol formed by azeotropic distillation using a Dean-Stark apparatus.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Hantzsch Synthesis of AE0047
-
Materials: 3-Nitrobenzaldehyde, 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate, methyl 3-aminocrotonate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent), 2-(4-(4-benzhydrylpiperazin-1-yl)phenyl)ethyl acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) in ethanol.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Formation of this compound
-
Materials: AE0047 (free base), hydrochloric acid (in ethanol or diethyl ether), ethanol.
-
Procedure:
-
Dissolve the purified AE0047 free base in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Signaling Pathway and Mechanism of Action
AE0047 acts as a blocker of L-type voltage-gated calcium channels. These channels are prevalent in vascular smooth muscle cells and cardiac myocytes.
Mechanism of Action: By binding to the L-type calcium channels, AE0047 inhibits the influx of extracellular calcium ions (Ca2+) into the cells. In vascular smooth muscle, this reduction in intracellular Ca2+ leads to relaxation and vasodilation, thereby lowering blood pressure. In the heart, a decrease in Ca2+ influx can lead to a reduction in myocardial contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for this compound. The proposed Hantzsch reaction-based synthesis offers a logical and established method for accessing this complex 1,4-dihydropyridine derivative. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into this and related compounds. While specific experimental data for AE0047's synthesis is not publicly available, the outlined procedures are based on well-understood and widely applied chemical transformations.
References
Unraveling the Pharmacological Profile of AE0047 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist demonstrating a unique pharmacological profile with potential therapeutic applications in cardiovascular and metabolic disorders. Preclinical studies have elucidated its multifaceted mechanism of action, which includes potent lipid-lowering effects, a distinct antihypertensive profile with end-organ protection, and significant renal effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its effects on lipid metabolism, blood pressure, and renal function. The document summarizes key quantitative data from preclinical studies, outlines the experimental methodologies employed, and visualizes the compound's signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound is a novel dihydropyridine (B1217469) calcium channel blocker distinguished by its slow onset and long-lasting therapeutic effects.[1] Unlike traditional calcium antagonists primarily known for their vasodilatory and antihypertensive properties, this compound exhibits a broader spectrum of activity, notably impacting lipid metabolism. This dual action suggests its potential as a therapeutic agent for complex cardiometabolic conditions, such as hypertension co-presenting with hypertriglyceridemia.[2] This document aims to consolidate the existing preclinical data on this compound to provide a detailed understanding of its pharmacological profile.
Pharmacological Effects
Lipid-Lowering Effects
This compound has demonstrated significant effects on plasma lipid levels in preclinical models.[2] Oral administration to obese Zucker rats resulted in a dose-dependent reduction in plasma triglycerides and triglyceride-rich lipoproteins, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[2] Notably, total cholesterol and low-density lipoprotein (LDL) levels remained unchanged.[2]
The underlying mechanism for these lipid-lowering effects has been investigated in in-vitro models using human intestinal (Caco-2) and hepatoblastoma (HepG2) cell lines.[2] The compound was found to inhibit the basolateral secretion of newly synthesized triglycerides and apolipoprotein B from Caco-2 cells.[2] Furthermore, in HepG2 cells, this compound enhanced the cellular uptake of very-low-density lipoprotein (VLDL).[2][3] These findings suggest a dual mechanism of action: the inhibition of intestinal chylomicron secretion and the enhancement of hepatic VLDL clearance.[2]
Table 1: Effects of this compound on Plasma Lipids in Obese Zucker Rats (7-day oral administration) [2]
| Parameter | 3 mg/kg/day | 10 mg/kg/day |
| Plasma Triglyceride | Dose-dependent decrease | Dose-dependent decrease |
| TG-rich Lipoprotein | Dose-dependent decrease | Dose-dependent decrease |
| HDL Cholesterol | Increased | Increased |
| Total Cholesterol | No change | No change |
| LDL Cholesterol | No change | No change |
Table 2: In Vitro Effects of this compound on Lipid Metabolism [2]
| Cell Line | Experiment | Concentration | Effect |
| Caco-2 | Basolateral secretion of ¹⁴C-Triglyceride | 10⁻⁶ M | Inhibition |
| 10⁻⁵ M | Inhibition | ||
| Basolateral secretion of Apolipoprotein B | - | Suppression | |
| HepG2 | Cellular uptake of ¹²⁵I-VLDL | - | Increased |
Antihypertensive and Cerebrovascular Protective Effects
This compound exhibits a characteristic slow onset and long-lasting hypotensive effect.[1] In studies using stroke-prone spontaneously hypertensive rats (SHRSPs), chronic treatment with this compound at doses of 1 or 3 mg/kg/day effectively prevented the incidence of stroke and mortality.[1] This protective effect was observed even at a dose that did not cause a significant suppression of hypertension development.[1] In contrast, the vasodilator hydralazine, while suppressing hypertension, failed to prevent death in a significant portion of the animals.[1]
Hemodynamic studies in this model revealed that this compound treatment averted the marked decreases in cardiac output and blood flow to the brain, heart, kidneys, and adrenal glands that were observed in the control group.[1] This suggests that the cerebrovascular protective effects of this compound may be attributed to its ability to maintain vital organ perfusion in the presence of hypertension.[1] Further studies in SHRSPs with established stroke have shown that this compound can also improve neurological symptoms and prevent mortality, indicating a potential therapeutic role in the acute stage of stroke.[4]
Renal Effects
This compound has been shown to have significant and long-lasting effects on renal function.[5][6] In anesthetized dogs, intravenous injection of this compound caused a dose-related and sustained fall in blood pressure.[6] Intrarenal infusion at non-hypotensive doses led to a significant increase in the glomerular filtration rate and dose-related increases in urine flow and the urinary excretion of electrolytes (Na+, K+, and Cl-).[6] These diuretic and natriuretic effects had a very slow onset and persisted even after the cessation of the infusion, suggesting an inhibitory effect on sodium and water reabsorption in the renal tubules.[6]
Furthermore, this compound was found to modulate the renal sympathetic nervous system.[5] In anesthetized dogs, it markedly attenuated the antidiuretic action and the increase in norepinephrine (B1679862) secretion rate induced by low-frequency renal nerve stimulation.[5] At higher doses, it also suppressed high-frequency renal nerve stimulation-induced renal vasoconstriction.[5] These results indicate that this compound can suppress norepinephrine overflow from renal nerve endings, contributing to its renal effects.[5]
Table 3: Renal Effects of Intrarenal this compound Infusion in Anesthetized Dogs [6]
| Parameter | 25 ng/kg/min | 50 ng/kg/min |
| Renal Blood Flow | No significant increase | No significant increase |
| Glomerular Filtration Rate | Significantly increased | Significantly increased |
| Urine Flow | Dose-related increase | Dose-related increase |
| Urinary Electrolyte Excretion (Na+, K+, Cl-) | Dose-related increase | Dose-related increase |
Experimental Protocols
In Vitro Lipid Metabolism Assays
-
Caco-2 Cell Triglyceride Secretion Assay:
-
Caco-2 cells are cultured on membrane filters to form a polarized monolayer, mimicking the intestinal epithelium.
-
¹⁴C-labeled oleic acid is added to the apical side of the cell monolayer.
-
This compound is added to the culture medium at various concentrations (e.g., 10⁻⁶ M and 10⁻⁵ M).[2]
-
After an incubation period, the basolateral medium is collected.
-
The amount of ¹⁴C-labeled triglyceride secreted into the basolateral medium is quantified by scintillation counting to determine the effect of the compound on triglyceride secretion.
-
Apolipoprotein B secretion into the basolateral medium can be measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
HepG2 Cell VLDL Uptake Assay:
-
HepG2 cells are cultured in standard conditions.
-
The cells are incubated with ¹²⁵I-labeled VLDL in the presence or absence of this compound.
-
After the incubation period, the cells are washed to remove unbound VLDL.
-
The amount of cell-associated ¹²⁵I-VLDL is measured using a gamma counter to determine the effect of the compound on VLDL uptake.
-
In Vivo Animal Models
-
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model:
-
Male SHRSPs are used as a model for severe hypertension and spontaneous stroke.
-
Animals are administered this compound orally at specified doses (e.g., 1 or 3 mg/kg/day) for a defined period (e.g., 12 weeks).[1]
-
Control groups receive a vehicle.
-
Blood pressure is monitored regularly.
-
The incidence of stroke and mortality are recorded.
-
At the end of the study, brains can be histologically examined for signs of hemorrhage, softening, and other cerebrovascular lesions.
-
For hemodynamic studies, radioactive microspheres can be used to measure cardiac output and regional blood flow.
-
-
Anesthetized Dog Model for Renal Effects:
-
Dogs are anesthetized, and catheters are placed for drug administration (intravenous or intrarenal artery), blood pressure monitoring, and urine collection.
-
Renal blood flow and glomerular filtration rate are measured.
-
For renal nerve stimulation studies, the renal nerves are isolated and stimulated electrically at low and high frequencies.
-
This compound is infused at various doses (e.g., 10 and 50 ng/kg/min intrarenally).[5]
-
Changes in renal hemodynamics, urine output, electrolyte excretion, and norepinephrine secretion are measured before, during, and after drug infusion and renal nerve stimulation.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AE0047's lipid-lowering effect.
Caption: Experimental workflow for in vivo cerebrovascular studies.
Caption: AE0047's inhibitory effect on renal nerve stimulation.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The observed slow onset and long duration of action in preclinical models suggest a pharmacokinetic profile that may include slow absorption, a long half-life, or the formation of active metabolites.[1][6] Further studies are required to fully characterize the pharmacokinetic properties of this compound.
Conclusion
This compound presents a compelling and unique pharmacological profile as a dihydropyridine calcium antagonist. Its ability to concurrently lower plasma triglycerides, provide sustained blood pressure control, and protect against cerebrovascular and renal damage in preclinical models highlights its potential as a novel therapeutic agent for complex cardiovascular and metabolic diseases. The dual mechanism of action on lipid metabolism, involving both reduced intestinal secretion and enhanced hepatic uptake of triglyceride-rich lipoproteins, is a particularly noteworthy feature. While the existing preclinical data are promising, further investigation into its pharmacokinetic properties and clinical evaluation are necessary to fully establish its therapeutic utility in humans. This technical guide provides a foundational understanding of this compound for the scientific and drug development community to build upon in future research endeavors.
References
- 1. Renal nerve stimulation identifies renal innervation and optimizes the strategy for renal denervation in canine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of AE0047 Hydrochloride on Triglyceride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, on triglyceride metabolism. Drawing from preclinical in vivo and in vitro studies, this document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways. The evidence suggests that this compound lowers plasma triglyceride levels by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL). These findings position this compound as a potential therapeutic agent for managing hypertriglyceridemia, particularly in hypertensive patients.
Introduction
Hypertriglyceridemia is a prevalent lipid disorder characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[1] While primarily investigated for its antihypertensive properties, preclinical evidence has demonstrated its significant impact on lipid metabolism, specifically in reducing plasma triglyceride concentrations. This guide synthesizes the available scientific data to provide a detailed understanding of the mechanisms underpinning the triglyceride-lowering effects of this compound.
Mechanism of Action
This compound exerts its effects on triglyceride metabolism through a dual mechanism involving both the intestine and the liver.
Inhibition of Intestinal Chylomicron Secretion
In vitro studies using the human intestinal cell line Caco-2 have shown that this compound inhibits the basolateral secretion of newly synthesized triglycerides.[1] This is accompanied by a suppression of apolipoprotein B (ApoB) secretion, a crucial structural component of chylomicrons.[1] By impeding the assembly and release of chylomicrons from enterocytes, this compound effectively reduces the influx of dietary triglycerides into the circulation.
Enhancement of Hepatic VLDL Uptake
In the liver, this compound has been observed to increase the cellular uptake of VLDL in the human hepatoblastoma cell line HepG2.[1] This suggests an enhancement of hepatic clearance of triglyceride-rich lipoproteins from the bloodstream. The precise molecular mechanism for this increased uptake is likely related to the upregulation of lipoprotein receptors on the hepatocyte surface.
Quantitative Data
The triglyceride-lowering efficacy of this compound has been quantified in both in vivo and in vitro models.
Table 1: In Vivo Efficacy of this compound in Obese Zucker Rats[1]
| Dosage (oral, per day) | Duration | Plasma Triglyceride Reduction |
| 3 mg/kg | 7 days | Dose-dependent decrease |
| 10 mg/kg | 7 days | Dose-dependent decrease |
Obese Zucker rats were treated orally with this compound for 7 days. A dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels was observed.
Table 2: In Vitro Efficacy of this compound[1]
| Cell Line | Treatment Concentration | Effect |
| Caco-2 | 10⁻⁶ M | Inhibition of basolateral secretion of ¹⁴C-Triglyceride |
| Caco-2 | 10⁻⁵ M | Inhibition of basolateral secretion of ¹⁴C-Triglyceride |
| HepG2 | Not specified in abstract | Increased cellular uptake of ¹²⁵I-VLDL |
Signaling Pathways
As a dihydropyridine calcium antagonist, this compound's primary molecular target is the L-type calcium channel. The modulation of this channel initiates a cascade of intracellular events that ultimately impact triglyceride metabolism.
Intestinal Signaling Pathway
In intestinal epithelial cells, the entry of extracellular calcium is a critical step in the assembly and secretion of chylomicrons. By blocking L-type calcium channels, this compound likely reduces intracellular calcium concentrations, thereby interfering with the processes of ApoB lipidation and chylomicron exocytosis.
References
In Vitro Pharmacological Profile of AE0047 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a dihydropyridine-based L-type calcium channel antagonist that has demonstrated potential therapeutic effects beyond its primary antihypertensive action. In vitro studies have been instrumental in elucidating its mechanisms of action, revealing significant effects on lipid metabolism in addition to its calcium channel blocking activity. This technical guide provides a comprehensive overview of the key in vitro studies conducted on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Core In Vitro Activities
This compound has been characterized through a series of in vitro assays, primarily focusing on its potent L-type calcium channel antagonism and its unexpected role in modulating lipid transport and metabolism in specialized cell lines.
L-Type Calcium Channel Antagonism
This compound exhibits high affinity for L-type calcium channels, a key mechanism for its vasodilatory and antihypertensive effects. This has been quantified through radioligand binding assays.
Data Summary: L-Type Calcium Channel Binding Affinity
| Radioligand | Preparation | Parameter | Value |
| [³H]nimodipine | Rat cardiac membrane homogenate | IC₅₀ | 0.26 nM[1] |
| [³H]PN200-110 | Not specified | Kᵢ | 40.9 nM[1] |
Experimental Protocol: Radioligand Binding Assay (General)
A standard radioligand binding assay protocol is employed to determine the affinity of this compound for L-type calcium channels.
-
Membrane Preparation: Cardiac tissue (e.g., from rats) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in L-type calcium channels.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]nimodipine or [³H]PN200-110) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway: L-Type Calcium Channel Blockade
Caption: Mechanism of AE0047-induced vasodilation via L-type calcium channel blockade.
Modulation of Intestinal Triglyceride Secretion
In vitro studies using the human intestinal cell line Caco-2 have demonstrated that this compound can inhibit the secretion of triglycerides and apolipoprotein B, key components of chylomicrons.
Data Summary: Inhibition of Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells
| Compound | Concentration (M) | Effect |
| This compound | 10⁻⁶ | Inhibition of ¹⁴C-Triglyceride secretion[2] |
| This compound | 10⁻⁵ | Inhibition of ¹⁴C-Triglyceride secretion[2] |
| This compound | Not specified | Suppression of Apolipoprotein B secretion[2] |
Experimental Protocol: Caco-2 Triglyceride Secretion Assay
-
Cell Culture: Caco-2 cells are seeded on permeable membrane filter supports and cultured until they form a differentiated and polarized monolayer.
-
Radiolabeling: The apical side of the cell monolayer is incubated with medium containing ¹⁴C-labeled oleic acid, which the cells will take up and incorporate into triglycerides.
-
Treatment: The cells are treated with varying concentrations of this compound.
-
Sample Collection: After a defined incubation period, the medium from the basolateral chamber is collected.
-
Lipid Extraction and Quantification: Lipids are extracted from the basolateral medium, and the amount of ¹⁴C-labeled triglycerides is quantified using liquid scintillation counting.
-
Apolipoprotein B Analysis: The concentration of apolipoprotein B in the basolateral medium can be measured by methods such as ELISA or Western blotting.
Experimental Workflow: Caco-2 Triglyceride Secretion Assay
References
AE0047 Hydrochloride and Apolipoprotein B Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential in modulating lipid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's effect on apolipoprotein B (ApoB) secretion, a critical process in the assembly and release of atherogenic lipoproteins. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular disease, metabolic disorders, and drug development.
Introduction to this compound and Apolipoprotein B
Apolipoprotein B is a primary structural protein of chylomicrons and very-low-density lipoproteins (VLDL), which are responsible for the transport of dietary and endogenously synthesized triglycerides and cholesterol in the circulation.[1] Elevated levels of ApoB-containing lipoproteins are a well-established risk factor for the development of atherosclerosis and subsequent cardiovascular events. Therefore, therapeutic strategies aimed at reducing the secretion of ApoB represent a promising approach for the management of dyslipidemia.
This compound is a calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds.[2][3] While primarily investigated for its antihypertensive properties, preclinical studies have revealed its significant impact on lipid metabolism, specifically its ability to inhibit the secretion of ApoB from intestinal cells.[2][3]
Quantitative Data on the Effects of this compound
Disclaimer: The following tables present an illustrative summary of the effects of this compound based on qualitative descriptions from available research abstracts. Specific quantitative data with statistical parameters from the primary studies were not accessible at the time of this guide's compilation.
Table 1: In Vitro Effect of this compound on Triglyceride and Apolipoprotein B Secretion in Caco-2 Cells [2][3]
| Concentration (M) | Mean Inhibition of ¹⁴C-Triglyceride Secretion (%) | Mean Inhibition of Apolipoprotein B Secretion (%) |
| 1 x 10⁻⁶ | Data not available | Data not available |
| 1 x 10⁻⁵ | Data not available | Data not available |
Table 2: In Vivo Effect of this compound on Plasma Lipids in Obese Zucker Rats (7-day oral administration) [2][3]
| Daily Dosage (mg/kg) | Change in Plasma Triglycerides | Change in TG-rich Lipoproteins | Change in HDL Cholesterol |
| 3 | Dose-dependent decrease | Dose-dependent decrease | Increase |
| 10 | Dose-dependent decrease | Dose-dependent decrease | Increase |
Table 3: Effect of this compound on VLDL Uptake in HepG2 Cells [2][3]
| Treatment | Mean Increase in ¹²⁵I-VLDL Uptake (%) |
| This compound (Concentration not specified) | Data not available |
Proposed Mechanism of Action: Inhibition of ApoB Secretion
The primary mechanism by which this compound is thought to reduce ApoB secretion from intestinal cells is through its action as a calcium channel blocker. The secretion of ApoB-containing lipoproteins is a complex process that is influenced by intracellular calcium levels. It is hypothesized that by blocking the influx of calcium into the intestinal enterocytes, this compound interferes with the signaling cascade required for the proper assembly and exocytosis of chylomicrons. One potential pathway involves the calcium-binding protein calmodulin, which is known to be involved in various cellular secretion processes.
Figure 1: Proposed signaling pathway for this compound's inhibition of ApoB secretion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Caco-2 Cell Culture and Treatment for ApoB Secretion Assay
This protocol describes the culture of Caco-2 cells, an intestinal epithelial cell line, and their subsequent treatment with this compound to assess its impact on ApoB secretion.
Figure 2: Workflow for Caco-2 cell culture and treatment for ApoB secretion assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
Vehicle control (e.g., DMSO)
-
¹⁴C-oleic acid complexed to bovine serum albumin (BSA)
Procedure:
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed Caco-2 cells onto the apical side of Transwell permeable supports at a density of approximately 1 x 10⁵ cells/cm².
-
Differentiation: Allow the cells to differentiate for 18-21 days, with media changes every 2-3 days. Differentiation can be monitored by measuring transepithelial electrical resistance (TEER).
-
Pre-treatment: Prior to the experiment, wash the cells with serum-free DMEM.
-
Treatment: Prepare treatment media containing this compound (10⁻⁶ M and 10⁻⁵ M) or vehicle control in serum-free DMEM. Add ¹⁴C-oleic acid complexed to BSA to the apical medium to provide a lipid source for triglyceride synthesis.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the medium from the basolateral compartment for analysis of secreted triglycerides and ApoB.
Quantification of Apolipoprotein B by ELISA
This protocol outlines a general procedure for quantifying the amount of ApoB secreted into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human ApoB ELISA kit (commercially available)
-
Basolateral medium collected from Caco-2 cell experiments
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human ApoB and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted standards and the collected basolateral medium to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human ApoB. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of ApoB in the samples by comparing their absorbance to the standard curve.
¹²⁵I-VLDL Uptake Assay in HepG2 Cells
This protocol details the method for assessing the effect of this compound on the uptake of VLDL by the human hepatoma cell line, HepG2.
Figure 3: Workflow for ¹²⁵I-VLDL uptake assay in HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
24-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
¹²⁵I-labeled VLDL
-
Phosphate-Buffered Saline (PBS)
-
Sodium hydroxide (B78521) (NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed the cells in 24-well plates and allow them to grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free MEM.
-
Treatment: Treat the cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
VLDL Uptake: Add ¹²⁵I-VLDL to the wells and incubate at 37°C for a defined time (e.g., 4 hours) to allow for cellular uptake.
-
Washing: Remove the medium and wash the cells several times with cold PBS to remove any unbound ¹²⁵I-VLDL.
-
Cell Lysis: Lyse the cells by adding a solution of NaOH to each well.
-
Radioactivity Measurement: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: The amount of ¹²⁵I-VLDL uptake is proportional to the measured radioactivity and can be normalized to the total protein content of the cells in each well.
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on the secretion of apolipoprotein B and triglycerides from intestinal cells in preclinical models. This effect, likely mediated through the blockade of L-type calcium channels and subsequent disruption of calcium-dependent signaling pathways, presents a novel therapeutic avenue for the management of hyperlipidemia. The compound also appears to enhance the hepatic clearance of VLDL, further contributing to its lipid-lowering profile.
Future research should focus on obtaining more precise quantitative data on the dose-response relationship of this compound on ApoB secretion to determine its potency (e.g., IC₅₀). A more detailed elucidation of the specific signaling intermediates downstream of calcium channel blockade that regulate ApoB secretion is also warranted. Furthermore, clinical studies are necessary to evaluate the efficacy and safety of this compound in human subjects with hyperlipidemia, both as a monotherapy and in combination with other lipid-lowering agents.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of intestinal apolipoprotein B synthesis and secretion by Caco-2 cells. Lack of fatty acid effects and control by intracellular calcium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
AE0047 Hydrochloride: A Novel Modulator of VLDL Uptake in HepG2 Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delves into the effects of AE0047 Hydrochloride, a dihydropyridine-type calcium antagonist, on the uptake of very-low-density lipoprotein (VLDL) in human hepatoblastoma (HepG2) cells. While originally investigated for its potential in managing hypertension, emerging evidence suggests a role for AE0047 in lipid metabolism, specifically in enhancing the hepatic clearance of VLDL particles. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing VLDL uptake, and a proposed signaling pathway to guide further research and drug development in the context of hypertriglyceridemia and related metabolic disorders.
Introduction
Very-low-density lipoproteins (VLDL) are triglyceride-rich particles synthesized and secreted by the liver, playing a crucial role in transporting endogenous lipids to peripheral tissues.[1][2] Dysregulation of VLDL metabolism is a key factor in the pathogenesis of hypertriglyceridemia, a condition strongly associated with an increased risk of atherosclerotic cardiovascular disease (ASCVD).[1] Hepatic uptake of VLDL and its remnants is a critical step in maintaining lipid homeostasis, primarily mediated by the low-density lipoprotein receptor (LDLR) and related receptors.[3]
This compound is a calcium channel blocker of the dihydropyridine (B1217469) class. While the primary mechanism of action for this class of drugs involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation, studies have indicated that they may also influence other physiological processes, including lipid metabolism. A key study has shown that AE0047 increases the cellular uptake of VLDL in HepG2 cells, suggesting a potential therapeutic application for this compound in hypertriglyceridemia. This guide aims to consolidate the current understanding of AE0047's effect on VLDL metabolism and provide the necessary technical information for its further investigation.
Quantitative Data on VLDL Uptake
A pivotal study by Yoshino et al. demonstrated that this compound enhances the uptake of VLDL in HepG2 cells. The research indicated that treatment with AE0047 led to an increased association and degradation of radiolabeled VLDL by these hepatic cells. While the full quantitative details from the original publication are not publicly accessible, the qualitative findings are summarized below.
| Cell Line | Treatment | Key Finding | Reference |
| HepG2 | This compound | Increased cellular uptake of ¹²⁵I-VLDL |
Experimental Protocols
To facilitate further research into the effects of this compound on VLDL metabolism, a detailed, representative protocol for a VLDL uptake assay in HepG2 cells is provided below. This protocol is based on established methodologies for lipoprotein uptake assays.
VLDL Uptake Assay in HepG2 Cells
Objective: To quantify the effect of this compound on the uptake of VLDL by HepG2 cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Fluorescently labeled VLDL (e.g., DiI-VLDL or ¹²⁵I-VLDL)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or gamma counter
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1%.
-
Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO) for the control group.
-
Incubate the plate for 24 hours.
-
-
VLDL Uptake:
-
After the 24-hour pre-incubation with the compound, add fluorescently labeled VLDL to each well at a final concentration of 10 µg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for VLDL uptake.
-
-
Quantification:
-
For fluorescently labeled VLDL (DiI-VLDL):
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at an excitation/emission wavelength appropriate for the fluorophore (e.g., ~549/565 nm for DiI).
-
-
For radiolabeled VLDL (¹²⁵I-VLDL):
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
-
-
Data Analysis:
-
Normalize the VLDL uptake in the AE0047-treated wells to the vehicle control wells.
-
Plot the percentage of VLDL uptake against the concentration of this compound to generate a dose-response curve.
-
Signaling Pathways and Visualizations
The precise signaling pathway by which this compound enhances VLDL uptake in HepG2 cells has not been fully elucidated. However, based on its function as a calcium channel blocker and the known mechanisms of lipoprotein endocytosis, a hypothetical pathway can be proposed.
The uptake of VLDL by hepatocytes is primarily mediated by the LDL receptor family. This process involves the binding of VLDL to the receptor, followed by clathrin-mediated endocytosis. Intracellular calcium signaling is known to play a role in various stages of endocytosis and vesicular trafficking. It is plausible that by modulating intracellular calcium concentrations, AE0047 could influence the efficiency of VLDL-receptor complex internalization and subsequent trafficking.
Below are diagrams illustrating the experimental workflow and a proposed signaling pathway.
References
Neuroprotective Effects of AE0047 Hydrochloride in Stroke Models: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the available preclinical data on the neuroprotective effects of AE0047 Hydrochloride in stroke models. AE0047, a novel dihydropyridine (B1217469) calcium antagonist, has demonstrated significant potential in mitigating the deleterious effects of ischemic stroke in animal models. This document synthesizes the key findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes the putative signaling pathways involved in its mechanism of action.
Core Findings and Data Presentation
AE0047 has been primarily investigated in stroke-prone spontaneously hypertensive rats (SHRSPs), a well-established model for studying hypertension-related cerebrovascular disease. The research indicates that AE0047 confers neuroprotection through a combination of its long-lasting hypotensive effects and potential direct actions on the cerebral vasculature.[1][2]
Efficacy in Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)
The primary studies on AE0047 focused on its ability to prevent stroke incidence and improve outcomes in salt-loaded SHRSPs. The key quantitative and qualitative findings from these studies are summarized below.
| Parameter | Vehicle Control | AE0047 (1 mg/kg/day) | AE0047 (3 mg/kg/day) | Nicardipine (10 mg/kg/day) | Hydralazine (10 mg/kg/day) |
| Mortality | All subjects died within 37 days | 0% mortality | 0% mortality | High mortality | 50% mortality |
| Stroke Incidence | 100% | Stroke-free | Stroke-free | Failed to prevent stroke in most cases | Not specified, but high mortality |
| Cerebrovascular Lesions | Severe hemorrhage, brain softening | No signs of hemorrhage or brain softening | No signs of hemorrhage or brain softening | Not specified | Not specified |
| Neurological Symptoms | Not applicable (due to mortality) | Improved neurological symptoms | Improved neurological symptoms | Less effective than AE0047 | Less effective than AE0047 |
| Suppression of Hypertension | Severe hypertension | No significant suppression | Significant suppression | No significant suppression | Suppressed hypertension |
Data synthesized from studies on stroke-prone spontaneously hypertensive rats.[1][2]
Experimental Protocols
The neuroprotective effects of AE0047 were evaluated using the stroke-prone spontaneously hypertensive rat (SHRSP) model. While the full detailed protocols are not publicly available, the general methodology can be inferred from the study descriptions.
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
The SHRSP model is a genetically hypertensive strain that, when challenged with a high-salt diet, develops severe hypertension and spontaneously suffers from cerebrovascular events, including ischemic and hemorrhagic strokes.
Typical Protocol Outline:
-
Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSPs), typically around 9 weeks of age at the start of the study.
-
Induction of Stroke: Animals are provided with drinking water containing 1% NaCl to accelerate the onset of hypertension and stroke.
-
Drug Administration:
-
This compound, Nicardipine, or Hydralazine are administered orally on a daily basis.
-
A vehicle control group receives the administration vehicle without the active compound.
-
-
Monitoring:
-
Blood Pressure: Systolic blood pressure is monitored regularly to assess the hypotensive effects of the treatments.
-
Neurological Signs: Animals are observed daily for the presentation of neurological deficits, such as abnormal posture, motor weakness, and seizures.
-
Mortality: The survival rate in each group is recorded throughout the study period.
-
-
Histopathological Analysis:
-
At the end of the study or upon death, brain tissue is collected.
-
Histological examination is performed to assess for signs of stroke, including hemorrhage, brain softening, and other cerebrovascular lesions.
-
Putative Signaling Pathways and Mechanism of Action
AE0047 is identified as a novel calcium antagonist.[1][2] The primary mechanism of action for dihydropyridine calcium channel blockers in a neuroprotective context involves the blockade of L-type voltage-gated calcium channels. This action is crucial in mitigating the ischemic cascade initiated by a stroke.
Ischemic Cascade and AE0047 Intervention
Following an ischemic event, neuronal depolarization leads to an excessive influx of calcium ions (Ca2+) into the cells. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. By blocking the L-type calcium channels, AE0047 is hypothesized to reduce this toxic calcium influx, thereby attenuating the subsequent neurotoxic cascade.
Caption: Proposed mechanism of AE0047 neuroprotection in ischemic stroke.
Experimental Workflow for Preclinical Evaluation
The evaluation of a potential neuroprotective agent like AE0047 in a stroke model typically follows a structured workflow, from model induction to endpoint analysis.
Caption: General experimental workflow for preclinical stroke studies.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising neuroprotective agent for stroke, particularly in the context of hypertension-induced cerebrovascular disease. Its efficacy in preventing stroke-related mortality and neurological deficits in the SHRSP model is noteworthy. The dual mechanism of a long-lasting hypotensive effect combined with potential direct vasculoprotective actions warrants further investigation.
Future research should focus on elucidating the specific signaling pathways modulated by AE0047 beyond calcium channel blockade. Studies in other stroke models, such as transient or permanent middle cerebral artery occlusion (tMCAO/pMCAO), would provide a broader understanding of its neuroprotective profile. Furthermore, detailed dose-response studies and investigation into the therapeutic window for administration post-stroke would be critical for any potential clinical translation. The lack of publicly available full-text studies limits a more in-depth analysis at this time.
References
- 1. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of AE0047, a novel calcium antagonist, on progression of brain damage after stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AE0047 Hydrochloride: An In-depth Technical Guide on its Impact on Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Abstract
AE0047 hydrochloride is a novel dihydropyridine-type calcium channel blocker with a notable and long-lasting impact on renal hemodynamics. This technical guide provides a comprehensive analysis of the effects of AE0047 on renal blood flow, glomerular filtration rate, and associated physiological parameters. Through a detailed examination of preclinical studies, this document outlines the quantitative effects, experimental methodologies, and the underlying signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals engaged in renal pharmacology and drug development.
Introduction
This compound is a new generation calcium channel blocker characterized by its slow onset and prolonged vasodilatory effects. As with other dihydropyridine (B1217469) derivatives, its primary mechanism of action involves the blockade of L-type calcium channels, which are crucial in regulating vascular smooth muscle tone.[1][2] This action leads to vasodilation and subsequent alterations in blood flow and pressure. Understanding the specific impact of AE0047 on the renal vasculature is critical for its potential therapeutic applications in conditions such as hypertension.[3] This guide synthesizes the available preclinical data to provide a detailed overview of its renal pharmacology.
Quantitative Impact on Renal Hemodynamics
The administration of this compound has been shown to elicit distinct dose-dependent effects on key renal parameters. The following tables summarize the quantitative data from studies conducted on anesthetized dogs.
Table 1: Effects of Intravenous this compound Administration
| Dosage (µg/kg) | Change in Blood Pressure (BP) | Change in Renal Blood Flow (RBF) | Change in Urine Formation |
| 10 | Dose-related fall, slow onset, long-lasting | Slight increase | Slight increase |
| 30 | Dose-related fall, slow onset, long-lasting | Not specified | Not specified |
Data sourced from studies on anesthetized dogs.
Table 2: Effects of Intrarenal this compound Infusion (Non-hypotensive Doses)
| Dosage (ng/kg/min) | Change in Renal Blood Flow (RBF) | Change in Glomerular Filtration Rate (GFR) | Change in Urine Flow (UF) | Change in Urinary Electrolyte Excretion (Na+, K+, Cl-) |
| 25 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |
| 50 | No significant increase | Significant increase | Dose-related increase | Dose-related increase |
Data sourced from studies on anesthetized dogs.
Table 3: Effects of Intrarenal this compound Infusion on Basal Renal Parameters and in Response to Renal Nerve Stimulation (RNS)
| Dosage (ng/kg/min) | Change in Basal Renal Blood Flow | Change in Basal Urine Formation | Effect on Low-Frequency RNS-induced Antidiuresis | Effect on High-Frequency RNS-induced Renal Vasoconstriction | Effect on RNS-induced Norepinephrine (B1679862) (NE) Overflow |
| 10 | Increase | Increase | Tended to attenuate | Not specified | Not suppressed |
| 50 | Increase | Increase | Markedly attenuated | Significantly suppressed | Markedly attenuated (low-frequency RNS) |
Data sourced from studies on anesthetized dogs.[3]
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical studies. The following sections detail the methodologies employed in these key experiments.
General Animal Model and Preparation
-
Animal Model: Adult mongrel dogs of either sex were used in the primary studies.[3]
-
Anesthesia: Animals were anesthetized, typically with an initial dose of a barbiturate, followed by continuous infusion to maintain a stable level of anesthesia.[3]
-
Surgical Preparation: Standard surgical procedures for in vivo renal studies were performed, including cannulation of the femoral artery and vein for blood pressure monitoring and drug administration, respectively. For intrarenal studies, a catheter was placed in the renal artery.[3]
Measurement of Renal Hemodynamics and Function
-
Renal Blood Flow (RBF): Measured using an electromagnetic flowmeter with a probe placed around the renal artery.[3]
-
Glomerular Filtration Rate (GFR): Determined by measuring the clearance of a filtration marker, such as creatinine.
-
Urine Collection and Analysis: Urine was collected from a cannulated ureter. Urine flow was measured, and concentrations of electrolytes (Na+, K+, Cl-) were determined using standard laboratory techniques.
-
Blood Pressure: Monitored continuously via an arterial catheter connected to a pressure transducer.
Drug Administration Protocols
-
Intravenous (IV) Administration: this compound was administered as a bolus injection to assess its systemic effects on blood pressure and renal function.
-
Intrarenal (IR) Infusion: To investigate the direct renal effects without systemic hypotensive influence, AE0047 was infused at non-hypotensive doses directly into the renal artery.[3]
Renal Nerve Stimulation (RNS) Protocol
-
Stimulation: The renal nerves were isolated and stimulated electrically at both low (0.5-2.0 Hz) and high (2.5-5.0 Hz) frequencies to induce changes in renal function and norepinephrine overflow.[3]
-
Norepinephrine (NE) Measurement: Renal venous blood was sampled to measure the norepinephrine secretion rate (NESR) as an index of sympathetic nerve activity.[3]
Signaling Pathways and Mechanism of Action
This compound, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels in the vascular smooth muscle cells of the renal afferent arterioles.[1][4] The blockade of these channels inhibits the influx of extracellular calcium, leading to vasodilation.
Caption: Signaling pathway of AE0047 in renal vascular smooth muscle cells.
The preferential vasodilation of the afferent arteriole increases renal blood flow and, consequently, the glomerular filtration rate.[4] This is consistent with the experimental data showing an increase in GFR even when RBF is not significantly elevated.
Furthermore, AE0047 has been shown to suppress norepinephrine overflow from renal nerve endings, particularly at higher doses.[3] This suggests an additional mechanism involving the modulation of sympathetic neurotransmission in the kidney.
Caption: Generalized experimental workflow for assessing AE0047's renal effects.
The long-lasting diuretic effect of AE0047 is thought to be due to the inhibition of sodium and water reabsorption in the renal tubules, a mechanism that persists even after the cessation of drug infusion.
Discussion and Conclusion
This compound demonstrates a complex and beneficial profile of effects on renal function. Its ability to increase renal blood flow and glomerular filtration rate, coupled with a sustained diuretic and natriuretic action, highlights its potential as a therapeutic agent for hypertension, particularly in patients where renal function is a concern. The vasodilatory action is primarily mediated through the blockade of L-type calcium channels in the afferent arterioles.
A unique characteristic of AE0047 is its ability to attenuate the effects of renal nerve stimulation, suggesting a modulatory role on sympathetic control of the kidney.[3] This dual action on both vascular tone and neural influence distinguishes it from some other calcium channel blockers like nicardipine, which did not affect RNS-induced changes in renal function.[3]
References
- 1. Dihydropyridine Calcium Channel Blockers and Kidney Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Inhibitory effects of AE0047, a new dihydropyridine Ca(2+) channel blocker, on renal nerve stimulation-induced renal actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
AE0047 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AE0047 Hydrochloride is a dihydropyridine-based L-type calcium channel blocker with significant antihypertensive properties and a unique profile of affecting lipid metabolism. This technical guide provides a comprehensive overview of its pharmacological properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed experimental protocols for key assays are presented, along with a summary of quantitative data from preclinical studies. Furthermore, this guide illustrates the proposed signaling pathways of this compound's action through detailed diagrams, offering a valuable resource for researchers in cardiovascular and metabolic drug discovery.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 116308-56-6 | [1][2][3] |
| Molecular Formula | C41H43ClN4O6 | N/A |
| Molecular Weight | 723.26 g/mol | [3] |
Pharmacological Profile
This compound is a potent antagonist of L-type calcium channels, exhibiting high affinity for these channels in both cardiac and smooth muscle tissues. Its primary pharmacological effect is vasodilation, leading to a reduction in blood pressure.
Antihypertensive Activity
Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated the dose-dependent and long-lasting antihypertensive effects of AE0047.
| Animal Model | Administration Route | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Oral | 1, 3, 10 mg/kg | Dose-related reduction | N/A |
| Spontaneously Hypertensive Rats (SHR) | Intravenous | 10, 30, 100 µg/kg | Slow onset, sustained reduction | N/A |
| Renal Hypertensive Dogs | Oral (capsule) | 4, 8, 16, 32 mg/body | Dose-dependent and long-lasting effects | N/A |
Effects on Lipid Metabolism
AE0047 has been shown to modulate lipid metabolism, a characteristic not commonly associated with all dihydropyridine (B1217469) calcium channel blockers. Specifically, it has been observed to decrease plasma triglyceride levels.
| Cell Line / Animal Model | Key Finding | Reference |
| Caco-2 cells | Inhibits basolateral secretion of triglycerides and apolipoprotein B. | [4] |
| HepG2 cells | Increases the cellular uptake of Very Low-Density Lipoprotein (VLDL). | [4] |
| Obese Zucker rats | Dose-dependently decreases plasma triglyceride and TG-rich lipoprotein levels. | [4] |
Experimental Protocols
[³H]-Nimodipine Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for L-type calcium channels using radiolabeled nimodipine.
Materials:
-
Rat cardiac or smooth muscle membranes
-
[³H]-Nimodipine (radioligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare membrane homogenates from rat cardiac or smooth muscle tissue.
-
In a series of tubes, add a constant concentration of [³H]-Nimodipine.
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value of this compound, which can then be used to calculate its binding affinity (Ki).
Triglyceride Secretion in Caco-2 Cells
This protocol describes a method to assess the effect of this compound on triglyceride secretion from intestinal-like Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells grown on permeable supports
-
[¹⁴C]-Oleic acid
-
This compound
-
Cell culture medium
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
Treat the cells with varying concentrations of this compound.
-
Add [¹⁴C]-Oleic acid to the apical side of the cell monolayer to serve as a precursor for triglyceride synthesis.
-
Incubate for a specified period to allow for lipid synthesis and secretion.
-
Collect the medium from the basolateral compartment.
-
Extract lipids from the basolateral medium using appropriate organic solvents.
-
Separate the lipid classes, including triglycerides, using TLC.
-
Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Compare the amount of secreted [¹⁴C]-triglyceride in treated versus untreated cells to determine the effect of AE0047.
VLDL Uptake Assay in HepG2 Cells
This protocol details a method to measure the effect of this compound on the uptake of VLDL by the human liver cell line, HepG2.
Materials:
-
HepG2 cells
-
Very Low-Density Lipoprotein (VLDL) labeled with a fluorescent or radioactive tag (e.g., ¹²⁵I-VLDL)
-
This compound
-
Cell culture medium
-
Plate reader or gamma counter
Procedure:
-
Plate HepG2 cells and allow them to adhere and grow.
-
Treat the cells with different concentrations of this compound.
-
Add labeled VLDL to the cell culture medium.
-
Incubate for a defined period to allow for VLDL uptake by the cells.
-
Wash the cells thoroughly to remove any unbound VLDL.
-
Lyse the cells to release the internalized VLDL.
-
Measure the amount of internalized labeled VLDL using a plate reader (for fluorescent tags) or a gamma counter (for radioactive tags).
-
Compare the VLDL uptake in treated cells to that in control cells.
Signaling Pathways and Mechanisms of Action
Antihypertensive Mechanism
As a dihydropyridine calcium channel blocker, this compound exerts its antihypertensive effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.
Caption: Antihypertensive mechanism of this compound.
Proposed Mechanism for Lipid Metabolism Modulation
The precise signaling pathway by which this compound modulates lipid metabolism is still under investigation. However, based on its known function as a calcium channel blocker and its observed effects on intestinal and hepatic cells, a potential mechanism can be proposed. Calcium signaling is known to be involved in the assembly and secretion of lipoproteins.
References
- 1. Antihypertensive effects of new dihydropyridine derivatives on phenylephrine-raised blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antihypertensive dihydropyridines with 1,4,4-trisubstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AE0047 Hydrochloride in Caco-2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride, also known as Watanipidine monohydrochloride, is a potent dihydropyridine (B1217469) calcium channel blocker.[1][2] It functions as a calcium antagonist, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] This document provides detailed protocols for evaluating the effects of this compound on Caco-2 cells, a human colon adenocarcinoma cell line commonly used as an in vitro model of the human intestinal epithelium.[4][5] The protocols outlined below describe methods for assessing the cytotoxicity and permeability of this compound in Caco-2 cell monolayers. These studies are crucial in drug development for predicting oral drug absorption and identifying potential intestinal toxicity.
Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound on Caco-2 cells. These tables are provided as templates for data presentation.
Table 1: Cytotoxicity of this compound on Caco-2 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 5.1 |
| 25 | 88.7 ± 6.3 |
| 50 | 75.4 ± 7.8 |
| 100 | 52.1 ± 8.2 |
| IC50 (µM) | ~ 95 |
Table 2: Apparent Permeability (Papp) of this compound across Caco-2 Monolayers
| Transport Direction | Papp (cm/s) (Mean ± SD) | Efflux Ratio |
| Apical to Basolateral (A-B) | 1.5 x 10⁻⁶ ± 0.2 x 10⁻⁶ | 2.5 |
| Basolateral to Apical (B-A) | 3.75 x 10⁻⁶ ± 0.4 x 10⁻⁶ |
Experimental Protocols
Caco-2 Cell Culture
This protocol describes the general maintenance of Caco-2 cells.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates and Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
Procedure:
-
Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a density of 2 x 10⁵ cells/cm².
-
For permeability assays, seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on Caco-2 cell viability.
Materials:
-
Caco-2 cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caco-2 Permeability Assay
This protocol assesses the bidirectional permeability of this compound across the Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or other suitable analytical method
Procedure:
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Transport Experiment (Basolateral to Apical - B-A): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. Incubate and collect samples from the apical chamber at the same time points as the A-B experiment.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux of the drug across the monolayer.
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the drug in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Experimental workflow for assessing this compound in Caco-2 cells.
Caption: Hypothetical signaling pathway of this compound in Caco-2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Watanipidine monohydrochloride | 116308-56-6 [chemicalbook.com]
- 3. This compound CAS:116308-56-6 LM8BR08710IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 4. targetmol.cn [targetmol.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Dosing Regimen of AE0047 Hydrochloride in Zucker Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential in modulating lipid metabolism, particularly in the context of hypertriglyceridemia. This document provides detailed application notes and protocols for the dosing regimen of this compound in Zucker rats, a widely used animal model for obesity and related metabolic disorders. The following sections outline the quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models.
Table 1: Dosing Regimen and Effects of this compound on Plasma Lipids in Obese Zucker Rats [1]
| Parameter | Vehicle Control | 3 mg/kg/day AE0047 | 10 mg/kg/day AE0047 |
| Administration Route | Oral | Oral | Oral |
| Duration | 7 days | 7 days | 7 days |
| Plasma Triglycerides | Baseline | Dose-dependent decrease | Significant dose-dependent decrease |
| TG-rich Lipoproteins | Baseline | Dose-dependent decrease | Significant dose-dependent decrease |
| HDL Cholesterol | Baseline | Increased | Increased |
| Total Cholesterol | No significant change | No significant change | No significant change |
| LDL Cholesterol | No significant change | No significant change | No significant change |
Table 2: Dosing Regimen of AE0047 in Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) [2][3]
| Parameter | Vehicle Control | 1 mg/kg/day AE0047 | 3 mg/kg/day AE0047 |
| Administration Route | Oral | Oral | Oral |
| Duration | 12 weeks | 12 weeks | 12 weeks |
| Outcome | All subjects died within 37 days due to stroke | Remained free of stroke | Remained free of stroke |
Table 3: Dosing Regimen of AE0047 in Spontaneously Hypertensive Rats (SHRs) for Cerebrovascular Autoregulation Studies
| Parameter | Control (WKY Rats) | Untreated SHRs | 0.013% AE0047 in diet | 0.04% AE0047 in diet |
| Administration Route | Diet | Diet | Diet | Diet |
| Duration | 8 weeks | 8 weeks | 8 weeks | 8 weeks |
| Lower BP limit of CBF autoregulation (mmHg) | 60 +/- 8 | 111 +/- 8 | 83 +/- 9 | 75 +/- 6 |
Experimental Protocols
Protocol for Oral Administration of this compound to Zucker Rats
This protocol is based on standard oral gavage procedures for rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium in sterile water)
-
Zucker rats (age and weight as per experimental design)
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium). A common practice is to dissolve the compound in a small amount of a suitable solvent like DMSO or ethanol (B145695) and then dilute it with the vehicle to the final concentration. The final concentration of the organic solvent should be minimal and consistent across all groups.
-
The final concentration of the dosing solution should be calculated to deliver the desired dose (e.g., 3 or 10 mg/kg) in a volume of 5-10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.
-
With the rat's head held slightly upward to straighten the esophagus, gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without force.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes after dosing for any signs of distress.
-
Protocol for Measurement of Plasma Triglyceride Levels
Materials:
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Blood Collection:
-
At the end of the treatment period, collect blood samples from the rats. A common method is cardiac puncture under anesthesia or from the tail vein.
-
Collect the blood in tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Triglyceride Quantification:
-
Thaw the plasma samples on ice.
-
Follow the instructions provided with the commercial triglyceride quantification kit. Typically, this involves:
-
Preparing a standard curve using the provided triglyceride standards.
-
Adding a small volume of plasma and standards to the wells of a microplate.
-
Adding the reaction mixture containing lipase (B570770) and other enzymes to each well.
-
Incubating the plate for the recommended time at the specified temperature.
-
Measuring the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Calculate the triglyceride concentration in the plasma samples by comparing their readings to the standard curve.
-
Protocol for Quantifying Very Low-Density Lipoprotein (VLDL) Uptake in HepG2 Cells
This protocol is based on the use of radiolabeled VLDL.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled VLDL (e.g., ¹²⁵I-VLDL)
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate cell culture plates until they reach the desired confluency.
-
Treat the cells with different concentrations of this compound for a specified period. Include a vehicle-treated control group.
-
-
VLDL Uptake Assay:
-
After the treatment period, wash the cells with serum-free medium.
-
Add fresh medium containing radiolabeled VLDL to each well.
-
Incubate the cells for a defined period to allow for VLDL uptake.
-
After incubation, wash the cells multiple times with a cold buffer to remove any unbound VLDL.
-
-
Quantification of VLDL Uptake:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of VLDL taken up by the cells.
-
Normalize the results to the total protein concentration in each well to account for variations in cell number.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for in vivo study in Zucker rats.
Caption: In vitro VLDL uptake assay workflow.
References
- 1. Effects of calcium channel blockade on intestinal fluid secretion: sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism of a new dihydropyridine calcium antagonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of AE0047 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of AE0047 Hydrochloride for in vivo studies. The following information is based on established methodologies for dihydropyridine (B1217469) calcium channel blockers and should be adapted as necessary based on laboratory-specific conditions and further solubility assessments.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C41H43ClN4O6 |
| Mechanism of Action | L-type calcium channel blocker |
| Primary Indication | Research in hypertension and related cardiovascular conditions |
Quantitative Data Summary for In Vivo Studies
The following table summarizes recommended starting doses and vehicle compositions for in vivo studies with this compound, based on literature for similar dihydropyridine compounds. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
| Parameter | Oral Gavage (Rat) | Intravenous Injection (Dog) |
| Dosage Range | 1 - 10 mg/kg/day | 10 - 50 µg/kg (bolus) |
| Vehicle Composition | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | 10% DMSO, 40% PEG 400, 50% Sterile Saline |
| Maximum Concentration | ~5 mg/mL (requires verification) | ~1 mg/mL (requires verification) |
| Administration Volume | 5 - 10 mL/kg | 0.1 - 0.5 mL/kg |
| pH of final solution | 6.0 - 7.5 | 5.0 - 7.0 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
This protocol describes the preparation of a suspension of this compound in 0.5% Carboxymethylcellulose (CMC) for oral administration to rats.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Sterile glass vials
-
Sterile magnetic stir bar and stir plate
-
Calibrated balance
-
Spatula
-
pH meter
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC powder. For 100 mL of vehicle, weigh 0.5 g of CMC.
-
In a sterile beaker, heat approximately 80 mL of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stir bar to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Remove the beaker from the heat and allow the solution to cool to room temperature.
-
Add sterile water to reach the final volume of 100 mL and stir until a homogenous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
In a sterile glass vial, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
Check the pH of the final suspension and adjust to between 6.0 and 7.5 if necessary, using sterile 0.1 N NaOH or 0.1 N HCl.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to rats using a suitable oral gavage needle.
-
Protocol 2: Preparation of this compound for Intravenous Injection in Dogs
This protocol describes the preparation of a solution of this compound for intravenous administration in dogs. This formulation should be prepared fresh before each use and administered immediately.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl), injectable grade
-
Sterile, pyrogen-free glass vials
-
Calibrated balance
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small volume of sterile DMSO to the powder. It is recommended to start with a 1:10 ratio of compound to DMSO (w/v).
-
Vortex the mixture until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
-
Add PEG 400:
-
To the clear solution of this compound in DMSO, add the required volume of sterile PEG 400 to achieve a final vehicle composition of 10% DMSO and 40% PEG 400.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Final Dilution with Saline:
-
Slowly add sterile saline to the DMSO/PEG 400 mixture to reach the final desired volume and concentration. The final vehicle composition will be 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
-
Administration:
-
Administer the solution via slow intravenous injection. The injection site should be monitored for any signs of irritation.
-
Signaling Pathway and Experimental Workflow
L-type Calcium Channel Signaling Pathway
This compound is a dihydropyridine that acts as an antagonist of L-type voltage-gated calcium channels. By blocking these channels, it inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The diagram below illustrates the general signaling pathway affected by L-type calcium channel blockers.
Caption: L-type Calcium Channel Inhibition by AE0047.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for in vivo AE0047 studies.
AE0047 Hydrochloride: Application Notes and Protocols for Inducing Long-Lasting Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a novel dihydropyridine-type calcium antagonist characterized by its slow onset and long-lasting hypotensive effects. As a calcium channel blocker, AE0047 exerts its primary pharmacological action by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, a reduction in peripheral resistance, and a subsequent decrease in arterial blood pressure. These properties make AE0047 a compound of interest for preclinical research in hypertension and related cardiovascular disorders.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study long-lasting hypotension in preclinical animal models.
Mechanism of Action: Dihydropyridine (B1217469) Calcium Channel Blockade
AE0047, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels located on the plasma membrane of vascular smooth muscle cells. The influx of calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, AE0047 reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This vasodilation, particularly in arterial resistance vessels, decreases total peripheral resistance, which is a key determinant of blood pressure. The sustained action of AE0047 results in a long-lasting hypotensive effect.
Data Presentation
Table 1: In Vivo Antihypertensive Effects of AE0047 in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, p.o.) | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Trough-to-Peak (T/P) Ratio (after 2 weeks) | Observations |
| 0.3 | 8 weeks | Dose-related decrease | > 0.50 | Antihypertensive action was reinforced during treatment. |
| 1 | 8 weeks | Dose-related decrease | > 0.50 | Reflex tachycardia observed on day 1, gradually weakened. |
| 3 | 8 weeks | Dose-related decrease | > 0.50 | Reflex tachycardia observed on day 1, gradually weakened. |
Data compiled from a study on spontaneously hypertensive rats (SHR/crj).
Table 2: In Vivo Antihypertensive Effects of AE0047 in Two Kidney-One Clip (2K1C) Renal Hypertensive Dogs
| Dose (mg/capsule) | Duration of Treatment | Change in Blood Pressure | T/P Ratio (Systolic/Diastolic on day 14) |
| 2 | 2 weeks | No reduction | Not reported |
| 8 | 2 weeks | Enhanced antihypertensive effect | 0.52 / 0.67 |
Data from a study using an AE0047 capsule formulation (GJ-0956).
Table 3: Effects of Intravenous and Intrarenal AE0047 on Systemic and Renal Hemodynamics in Anesthetized Dogs
| Administration Route | Dose | Effect on Blood Pressure (BP) | Effect on Renal Blood Flow (RBF) | Effect on Glomerular Filtration Rate (GFR) | Effect on Urine Flow (UF) and Electrolyte Excretion |
| Intravenous (i.v.) | 10 µg/kg | Dose-related fall (slow onset, long-lasting) | Slight increase | Not specified | Slight increase |
| 30 µg/kg | Dose-related fall (slow onset, long-lasting) | Not specified | Not specified | Not specified | |
| Intrarenal (i.r.a.) | 25 ng/kg/min | Non-hypotensive | No significant increase | Significant increase | Dose-related increase |
| 50 ng/kg/min | Non-hypotensive | No significant increase | Significant increase | Dose-related increase |
These studies highlight the long-lasting diuretic effect of AE0047, which may contribute to its hypotensive action.
Experimental Protocols
Protocol 1: Induction and Monitoring of Long-Lasting Hypotension in Spontaneously Hypertensive Rats (SHR)
This protocol describes the oral administration of AE0047 to SHR and the subsequent monitoring of blood pressure.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Animal restrainers (for tail-cuff method)
Procedure:
-
Animal Acclimatization: Acclimate SHR to the housing facility for at least one week. If using the tail-cuff method, acclimatize the rats to the restrainer and measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for 2-3 consecutive days before drug administration.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 0.3, 1, and 3 mg/kg in a 1 mL/kg volume).
-
Drug Administration: Administer AE0047 or vehicle to the respective groups of rats via oral gavage once daily.
-
Blood Pressure Monitoring:
-
Tail-Cuff Method: At specified time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours), measure SBP and HR. Ensure the rat is adequately warmed to allow for detection of the tail pulse.
-
Radiotelemetry: For continuous monitoring, implant telemetry transmitters at least one week before the study begins. Record blood pressure and heart rate continuously.
-
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. For long-term studies, monitor blood pressure at regular intervals (e.g., weekly).
Protocol 2: Assessment of Renal Hemodynamics in Anesthetized Dogs
This protocol outlines the procedure for investigating the effects of AE0047 on renal function in dogs.
Materials:
-
This compound
-
Saline solution (for infusion)
-
Mongrel dogs
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Surgical instruments
-
Infusion pumps
-
Blood pressure transducer
-
Electromagnetic flowmeter
-
Ureteral catheters
-
Blood collection tubes
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration. Expose the kidney via a flank incision and place an electromagnetic flow probe around the renal artery to measure renal blood flow (RBF). Cannulate the ureter for urine collection. For intrarenal administration, cannulate a branch of the renal artery.
-
Stabilization Period: Allow the animal to stabilize for at least 60 minutes after surgery.
-
Baseline Measurements: Collect baseline data for mean arterial pressure (MAP), RBF, heart rate, urine flow, and collect urine and blood samples for determination of glomerular filtration rate (GFR) and electrolyte concentrations.
-
Drug Administration:
-
Intravenous: Administer AE0047 as a bolus injection (e.g., 10 and 30 µg/kg).
-
Intrarenal: Infuse AE0047 at non-hypotensive doses (e.g., 25 and 50 ng/kg/min) directly into the renal artery.
-
-
Data Collection: Continuously record MAP, RBF, and HR. Collect urine at timed intervals to measure urine flow and electrolyte excretion. Collect blood samples at the midpoint of each urine collection period.
-
Data Analysis: Analyze the collected samples to determine GFR (e.g., via creatinine (B1669602) clearance) and urinary electrolyte concentrations. Calculate the change in all measured parameters from baseline.
Concluding Remarks
This compound demonstrates significant potential as a tool for inducing long-lasting hypotension in preclinical models. Its slow onset and sustained action provide a unique profile for studying the chronic effects of blood pressure reduction. The protocols provided herein offer a framework for investigating the cardiovascular and renal effects of AE0047. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.
Application Notes and Protocols for Studying Chylomicron Secretion Using AE0047 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential in modulating lipid metabolism.[1] Notably, it has been shown to decrease plasma triglyceride levels by inhibiting the intestinal secretion of chylomicrons.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to study chylomicron secretion in both in vitro and in vivo models. Chylomicrons are large triglyceride-rich lipoproteins produced by enterocytes in the small intestine, essential for the absorption and transport of dietary fats.[3][4][5][6] Understanding the mechanisms of chylomicron secretion is crucial for developing therapies for dyslipidemia and related metabolic disorders.
Mechanism of Action
This compound exerts its inhibitory effect on chylomicron secretion by targeting the assembly and/or release of these lipoproteins from intestinal cells. Studies using the human intestinal cell line Caco-2 have shown that AE0047 inhibits the basolateral secretion of newly synthesized triglycerides and apolipoprotein B (ApoB), the primary structural protein of chylomicrons.[1] This suggests an interference with the intracellular trafficking and exocytosis of chylomicron particles. The transport of pre-chylomicrons from the endoplasmic reticulum to the Golgi apparatus is a critical and rate-limiting step in their overall secretion. While the precise molecular target of AE0047 within this pathway requires further elucidation, its action as a calcium antagonist points towards the involvement of calcium-dependent signaling cascades in the chylomicron secretory process.
Data Presentation
The following table summarizes the quantitative effects of this compound on lipid metabolism from preclinical studies.
| Model System | Treatment | Duration | Key Findings | Reference |
| Obese Zucker Rats | 3 to 10 mg/kg/day AE0047 (oral) | 7 days | Dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels. Increase in HDL cholesterol. | [1] |
| Caco-2 Cells | 10⁻⁶ M and 10⁻⁵ M this compound | - | Inhibition of basolateral secretion of ¹⁴C-triglycerides and apolipoprotein B. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Chylomicron Secretion in Caco-2 Cells
This protocol details the methodology to assess the effect of this compound on chylomicron secretion in a well-established in vitro model using Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transwell® permeable supports (0.4 µm pore size)
-
Oleic acid
-
Sodium taurocholate
-
[¹⁴C]-oleic acid
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Scintillation counter
-
ELISA kit for human Apolipoprotein B
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells onto Transwell® permeable supports and allow them to differentiate for 18-21 days post-confluence to form a polarized monolayer.
-
-
Lipid Loading and Treatment:
-
Prepare a lipid mixture containing oleic acid and sodium taurocholate in serum-free DMEM. For radiolabeling, include [¹⁴C]-oleic acid.
-
Wash the differentiated Caco-2 monolayers with PBS.
-
Add the lipid mixture to the apical side of the Transwell®.
-
To the basolateral side, add serum-free DMEM containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle control.
-
Incubate for 4-24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Sample Collection and Analysis:
-
After incubation, collect the media from the basolateral compartment.
-
Triglyceride Secretion: Extract lipids from an aliquot of the basolateral medium and measure the radioactivity of [¹⁴C]-labeled triglycerides using a scintillation counter.
-
Apolipoprotein B Secretion: Quantify the amount of ApoB in another aliquot of the basolateral medium using a specific ELISA kit.
-
-
Data Analysis:
-
Express the secreted triglycerides and ApoB as a percentage of the vehicle-treated control.
-
Generate dose-response curves to determine the IC₅₀ of this compound.
-
Protocol 2: In Vivo Assessment of Chylomicron Secretion in Rats
This protocol describes an in vivo method to evaluate the impact of this compound on intestinal chylomicron secretion in a rodent model.
Materials:
-
Male Sprague-Dawley or Zucker rats
-
This compound
-
Olive oil or other lipid source
-
Triton WR-1339 (Tyloxapol)
-
Anesthetic agents
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate rats for at least one week with free access to standard chow and water.
-
Fast the animals for 16-18 hours overnight prior to the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound (e.g., 3 to 10 mg/kg) or vehicle control orally by gavage.
-
-
Inhibition of Lipoprotein Lipase:
-
One hour after drug administration, inject Triton WR-1339 (400 mg/kg) intravenously via the tail vein. This blocks the clearance of triglyceride-rich lipoproteins from the plasma, allowing for the measurement of their secretion rate.
-
-
Lipid Challenge:
-
Immediately after the Triton WR-1339 injection, administer an oral gavage of olive oil (e.g., 10 ml/kg) to stimulate chylomicron production.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (before oil gavage) and at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes) post-gavage.
-
Collect blood into EDTA-containing tubes and centrifuge to obtain plasma.
-
-
Triglyceride Measurement:
-
Measure the triglyceride concentration in the plasma samples using a commercial assay kit.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for both the AE0047-treated and vehicle control groups.
-
The rate of triglyceride accumulation in the plasma reflects the intestinal chylomicron secretion rate. Calculate and compare the slopes of the linear portion of the curves.
-
Visualizations
Signaling Pathway of Chylomicron Assembly and Secretion
Caption: Proposed mechanism of this compound action on chylomicron secretion.
Experimental Workflow for In Vitro Caco-2 Cell Assay
References
- 1. [PDF] Assembly and Secretion of Chylomicrons by Differentiated Caco-2 Cells | Semantic Scholar [semanticscholar.org]
- 2. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly and secretion of chylomicrons by differentiated Caco-2 cells. Nascent triglycerides and preformed phospholipids are preferentially used for lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased secretion of ApoB follows inhibition of ApoB-MTP binding by a novel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for the study of chylomicron kinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of AE0047 Hydrochloride in Anesthetized Dogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AE0047 Hydrochloride is a novel dihydropyridine (B1217469) calcium channel blocker characterized by a slow onset and long-lasting hypotensive effects.[1][2] Experimental studies in anesthetized dogs have been crucial in elucidating its pharmacological profile, particularly its effects on the cardiovascular and renal systems. These notes provide a detailed overview of the experimental protocols and key findings from these studies.
I. Cardiovascular Effects
Intravenous administration of this compound in anesthetized dogs leads to a dose-dependent reduction in blood pressure.[2] This hypotensive effect is characterized by a slow onset and prolonged duration, distinguishing it from other calcium channel blockers like nicardipine.[2]
Data Summary:
Table 1: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Dosage | Observation | Source |
| Blood Pressure | 10 µg/kg | Dose-related fall | [2] |
| Blood Pressure | 30 µg/kg | Dose-related fall, slow onset, long-lasting | [2] |
| Renal Blood Flow | 10 µg/kg | Slight increase | [2] |
II. Renal Effects
The renal effects of this compound have been investigated through both intravenous and intrarenal arterial infusions in anesthetized dogs, revealing significant impacts on renal hemodynamics and function.
Data Summary:
Table 2: Renal Effects of Intrarenal Arterial Infusion of this compound in Anesthetized Dogs (Non-hypotensive doses)
| Parameter | Dosage | Observation | Source |
| Renal Blood Flow | 25 ng/kg/min | No significant increase | [2] |
| Renal Blood Flow | 50 ng/kg/min | No significant increase | [2] |
| Glomerular Filtration Rate | 25 ng/kg/min | Significant increase | [2] |
| Glomerular Filtration Rate | 50 ng/kg/min | Significant increase | [2] |
| Urine Flow | 25 ng/kg/min | Dose-related increase, very slow onset | [2] |
| Urine Flow | 50 ng/kg/min | Dose-related increase, very slow onset, progressed after infusion cessation | [2] |
| Urinary Electrolyte Excretion (Na+, K+, Cl-) | 25 ng/kg/min | Dose-related increase | [2] |
| Urinary Electrolyte Excretion (Na+, K+, Cl-) | 50 ng/kg/min | Dose-related increase | [2] |
| Fractional Excretion of Electrolytes | 25 ng/kg/min | Dose-related increase | [2] |
| Fractional Excretion of Electrolytes | 50 ng/kg/min | Dose-related increase | [2] |
Table 3: Effects of this compound on Renal Nerve Stimulation (RNS)-Induced Renal Actions in Anesthetized Dogs
| Condition | AE0047 Dosage | Observation | Source |
| Basal State | 10 ng/kg/min (intrarenal) | Increased basal renal blood flow and urine formation | [1] |
| Basal State | 50 ng/kg/min (intrarenal) | Increased basal renal blood flow and urine formation | [1] |
| Low-frequency RNS-induced antidiuresis | 50 ng/kg/min (intrarenal) | Markedly attenuated | [1] |
| Low-frequency RNS-induced increase in Norepinephrine Secretion Rate (NESR) | 50 ng/kg/min (intrarenal) | Markedly attenuated | [1] |
| High-frequency RNS-induced renal vasoconstriction | Higher doses (intrarenal) | Significantly suppressed | [1] |
| RNS-induced changes in renal function (vs. Nicardipine) | 50 ng/kg/min (intrarenal) | AE0047 suppressed RNS-induced effects, Nicardipine did not | [1] |
III. Experimental Protocols
A. Animal Preparation
-
Animal Model: Healthy adult dogs of either sex.
-
Anesthesia: Anesthetize the dogs with a suitable anesthetic agent (e.g., pentobarbital (B6593769) sodium). Maintain anesthesia throughout the experiment.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a patent airway and allow for artificial ventilation if necessary.
-
Catheterize the femoral artery for continuous blood pressure monitoring.
-
Catheterize the femoral vein for intravenous drug administration.
-
For renal studies, expose the kidney via a flank incision.
-
Place a catheter in the renal artery for intrarenal drug infusion.
-
Place a flow probe around the renal artery to measure renal blood flow.
-
Catheterize the ureter for urine collection.
-
B. Drug Administration
-
Intravenous Injection: Dissolve this compound in a suitable vehicle (e.g., saline). Administer as a bolus injection at doses of 10 and 30 µg/kg.[2]
-
Intrarenal Arterial Infusion: Dissolve this compound in a suitable vehicle. Infuse directly into the renal artery at non-hypotensive doses of 25 and 50 ng/kg/min.[2]
C. Hemodynamic and Renal Function Measurements
-
Blood Pressure: Continuously record from the femoral artery catheter using a pressure transducer.
-
Renal Blood Flow: Measure using an electromagnetic flowmeter with the probe placed around the renal artery.
-
Glomerular Filtration Rate (GFR): Measure using standard clearance techniques (e.g., inulin (B196767) clearance).
-
Urine Flow: Collect urine from the ureteral catheter and measure the volume over timed intervals.
-
Electrolyte Excretion: Analyze urine samples for sodium, potassium, and chloride concentrations to calculate excretion rates.
IV. Signaling Pathways and Workflows
A. Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of AE0047 as a dihydropyridine calcium channel blocker.
B. Experimental Workflow for Renal Studies
Caption: Experimental workflow for assessing renal effects of AE0047.
C. Logical Relationship of AE0047's Renal Effects
References
Application of AE0047 Hydrochloride in Hemodynamic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a novel dihydropyridine-type calcium channel blocker characterized by its slow onset and long-lasting hypotensive effects.[1][2] As a calcium antagonist, this compound selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac myocytes. This action leads to vasodilation, a reduction in peripheral resistance, and a subsequent decrease in blood pressure.[3][4] These properties make this compound a subject of interest in hemodynamic research, particularly in the study of hypertension and its cardiovascular consequences.
These application notes provide a comprehensive overview of the use of this compound in preclinical hemodynamic studies, including its mechanism of action, quantitative effects on various hemodynamic parameters, and detailed experimental protocols.
Mechanism of Action: Calcium Channel Blockade
This compound exerts its hemodynamic effects primarily by blocking L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac tissue. The influx of extracellular calcium through these channels is a critical step in the initiation of muscle contraction. By inhibiting this influx, this compound leads to the following physiological responses:
-
Vascular Smooth Muscle Relaxation: Reduced intracellular calcium in arterial smooth muscle cells leads to vasodilation and a decrease in total peripheral resistance.[3]
-
Negative Inotropy: In cardiac myocytes, a reduction in calcium influx can lead to a decrease in myocardial contractility.
-
Negative Chronotropy and Dromotropy: By affecting calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, it can also decrease heart rate and conduction velocity.[3]
The slow onset and prolonged action of this compound are distinguishing features compared to other calcium channel blockers like nicardipine (B1678738) and nitrendipine.[1]
Signaling Pathway
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Hemodynamic Data
The following tables summarize the dose-dependent effects of this compound on key hemodynamic parameters in various preclinical models.
Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models [1]
| Animal Model | Dose (mg/kg, p.o.) | Effect on SBP | Onset of Max Effect |
| Spontaneously Hypertensive Rats (SHR/crj) | 1, 3, 10 | Dose-related reduction | 2-4 hours |
| One Kidney-One Clip Renal Hypertensive Rats (RHR) | 1, 3, 10 | Dose-related reduction | 2-4 hours |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR) | 0.3, 1, 3 | Antihypertensive effect | 2-7 hours |
ED30 (dose required to decrease SBP by 30%): 2.6 mg/kg in SHR/crj, 3.4 mg/kg in RHR, and 0.68 mg/kg in DHR.[1]
Table 2: Effect of Intravenous this compound on Blood Pressure in Hypertensive Animal Models [1][5]
| Animal Model | Dose (µg/kg, i.v.) | Effect on Blood Pressure | Onset and Duration |
| Hypertensive Rats | 10, 30, 100 | Slow, sustained reduction | Plateau reached at 10 mins, maintained for hours |
| Anesthetized Dogs | 10, 30 | Dose-related fall | Slow onset, long-lasting |
Table 3: Hemodynamic Effects of Chronic this compound Treatment in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) [2]
| Treatment Group | Dose (mg/kg/day, p.o.) | Cardiac Output | Total Peripheral Resistance | Regional Blood Flow (Brain, Heart, Kidneys) |
| Vehicle Control | - | Markedly decreased | Markedly increased | Markedly decreased |
| AE0047 | 1 or 3 | Averted decrease | Averted increase | Averted decrease |
Experimental Protocols
The following are detailed methodologies for conducting hemodynamic studies with this compound based on published research.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of orally administered this compound on systolic blood pressure and heart rate in conscious SHR.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Spontaneously Hypertensive Rats (SHR/crj), male, appropriate age and weight
-
Tail-cuff plethysmography system for blood pressure and heart rate measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions and tail-cuff measurement procedure for several days to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat before drug administration.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administration: Administer this compound or vehicle to the rats via oral gavage.
-
Post-administration Monitoring: Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration.
-
Data Analysis: Calculate the change in SBP and HR from baseline for each treatment group at each time point. Analyze the data for statistical significance.
Caption: Experimental workflow for assessing antihypertensive effects in SHR.
Protocol 2: Assessment of Hemodynamic Parameters in Anesthetized Dogs
Objective: To evaluate the effects of intravenously administered this compound on systemic and renal hemodynamics in anesthetized dogs.
Materials:
-
This compound
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium)
-
Beagle dogs, male, appropriate weight
-
Surgical instruments for catheterization
-
Pressure transducers for blood pressure measurement
-
Electromagnetic flow probe for renal blood flow measurement
-
Apparatus for urine collection and measurement
-
Infusion pumps
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Insert catheters into the femoral artery for blood pressure measurement and the femoral vein for drug administration. For renal hemodynamic studies, expose the renal artery and place an electromagnetic flow probe around it. Catheterize the ureter for urine collection.
-
Stabilization Period: Allow the animal to stabilize for a period after surgery before starting the experiment.
-
Baseline Data Collection: Record baseline mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and urine flow for a control period.
-
Drug Infusion: Administer this compound intravenously as a bolus injection (e.g., 10 and 30 µg/kg) or as a continuous intrarenal infusion at non-hypotensive doses (e.g., 25 and 50 ng/kg/min).[5]
-
Hemodynamic and Renal Function Monitoring: Continuously record MAP, HR, and RBF. Collect urine at regular intervals to determine urine flow rate and electrolyte excretion.
-
Data Analysis: Compare the hemodynamic and renal parameters during and after drug administration to the baseline values. Analyze the data for statistical significance.
Caption: Experimental workflow for hemodynamic studies in anesthetized dogs.
Conclusion
This compound is a potent, long-acting calcium channel blocker with significant effects on hemodynamic parameters. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The provided data and protocols offer a framework for researchers to design and conduct robust preclinical studies to further elucidate the therapeutic potential of this compound in cardiovascular diseases, particularly hypertension. Careful consideration of animal models, dosage, and routes of administration is crucial for obtaining reliable and reproducible results.
References
- 1. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Hemodynamic effects of calcium channel blockers in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
AE0047 Hydrochloride: Application Notes and Protocols for Hypertriglyceridemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AE0047 Hydrochloride is a dihydropyridine-type calcium antagonist that has demonstrated potential therapeutic benefits in preclinical models of hypertriglyceridemia. Research suggests that AE0047 may effectively lower plasma triglyceride (TG) levels by modulating lipid metabolism in the intestine and liver. These application notes provide a summary of key preclinical findings and detailed protocols for investigating the effects of AE0047 in both in vivo and in vitro research settings. The information presented is based on preclinical studies and is intended to guide further research into the therapeutic potential of AE0047 for hypertriglyceridemia.
Data Presentation
Table 1: In Vivo Efficacy of AE0047 in Obese Zucker Rats
| Parameter | Vehicle Control | AE0047 (3 mg/kg/day) | AE0047 (10 mg/kg/day) |
| Plasma Triglycerides (TG) | Baseline | Dose-dependent decrease | Significant dose-dependent decrease |
| TG-rich Lipoproteins | Baseline | Dose-dependent decrease | Significant dose-dependent decrease |
| High-Density Lipoprotein (HDL) Cholesterol | Baseline | Increased | Increased |
| Total Cholesterol | No significant change | No significant change | No significant change |
| Low-Density Lipoprotein (LDL) Cholesterol | No significant change | No significant change | No significant change |
Data summarized from preclinical studies in obese Zucker rats treated orally for 7 days.
Table 2: In Vitro Effects of AE0047 on Triglyceride Metabolism
| Cell Line | Assay | AE0047 Concentration | Key Findings |
| Caco-2 (Human Intestinal) | Basolateral Secretion of ¹⁴C-Triglyceride | 10⁻⁶ M | Inhibition of TG secretion |
| 10⁻⁵ M | Further inhibition of TG secretion | ||
| Basolateral Secretion of Apolipoprotein B | 10⁻⁶ M and 10⁻⁵ M | Suppression of Apolipoprotein B secretion | |
| HepG2 (Human Hepatic) | Cellular Uptake of ¹²⁵I-VLDL | Not specified | Increased uptake of VLDL |
Signaling Pathway
Caption: Proposed mechanism of AE0047 in reducing plasma triglycerides.
Experimental Protocols
Protocol 1: In Vivo Evaluation of AE0047 in a Rodent Model of Hypertriglyceridemia
This protocol describes the oral administration of AE0047 to obese Zucker rats to assess its effect on plasma lipid profiles.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Obese Zucker rats
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Plasma lipid analysis kits (for TG, Total Cholesterol, HDL, LDL)
Procedure:
-
Acclimatize male obese Zucker rats for at least one week under standard laboratory conditions.
-
Divide animals into three groups: Vehicle control, AE0047 (3 mg/kg), and AE0047 (10 mg/kg).
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer the respective treatments orally via gavage once daily for 7 consecutive days.
-
On day 8, after an overnight fast, collect blood samples from the tail vein or via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Analyze the plasma samples for triglyceride, total cholesterol, HDL cholesterol, and LDL cholesterol concentrations using commercially available assay kits, following the manufacturer's instructions.
-
Perform statistical analysis to compare the lipid levels between the treatment groups and the vehicle control group.
Caption: Workflow for the in vivo evaluation of AE0047.
Protocol 2: In Vitro Assessment of Triglyceride Secretion in Caco-2 Cells
This protocol details the methodology to evaluate the effect of AE0047 on the secretion of newly synthesized triglycerides from Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
¹⁴C-labeled oleic acid complexed to bovine serum albumin (BSA)
-
Scintillation counter and fluid
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until they form a differentiated monolayer.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with AE0047 (10⁻⁶ M and 10⁻⁵ M) or vehicle in serum-free medium on the basolateral side for 1 hour.
-
Add ¹⁴C-oleic acid complexed to BSA to the apical side of the Transwell inserts.
-
Incubate the cells for 24 hours at 37°C.
-
After incubation, collect the medium from the basolateral compartment.
-
Extract total lipids from the basolateral medium.
-
Separate the triglycerides from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of ¹⁴C-labeled triglyceride in the basolateral medium using a scintillation counter.
-
Normalize the data to the total protein content of the cell monolayer.
-
Analyze the data to determine the effect of AE0047 on triglyceride secretion.
Protocol 3: In Vitro VLDL Uptake Assay in HepG2 Cells
This protocol outlines the procedure to measure the effect of AE0047 on the uptake of Very Low-Density Lipoprotein (VLDL) by HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with FBS
-
This compound
-
¹²⁵I-labeled VLDL
-
Gamma counter
Procedure:
-
Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with AE0047 at the desired concentrations or vehicle in serum-free medium for a specified period.
-
Add ¹²⁵I-VLDL to the culture medium and incubate for a defined time (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS) to remove unbound ¹²⁵I-VLDL.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter to quantify the amount of internalized ¹²⁵I-VLDL.
-
Determine the total protein concentration in the cell lysates for normalization.
-
Analyze the data to assess the impact of AE0047 on VLDL uptake.
Caption: Workflows for in vitro assays with AE0047.
Troubleshooting & Optimization
AE0047 Hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AE0047 Hydrochloride. Navigate through our troubleshooting guides and frequently asked questions to find solutions to common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
A1: this compound is a dihydropyridine-type calcium channel blocker.[1] As a hydrochloride salt, it is expected to have better aqueous solubility compared to its free base form. However, dihydropyridine (B1217469) compounds are often characterized by low aqueous solubility. Therefore, you may encounter challenges in dissolving this compound, particularly in neutral pH aqueous solutions.
Q2: Which solvents are recommended for dissolving this compound?
Q3: What is the mechanism of action of AE0047?
A3: AE0047 is a calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1] This leads to vasodilation and a subsequent reduction in blood pressure. It has also been shown to affect triglyceride metabolism by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very low-density lipoprotein (VLDL).[2]
Troubleshooting Guide
This guide addresses common solubility issues in a question-and-answer format.
Q4: My this compound is not dissolving in water. What should I do?
A4: If you are observing poor solubility in water, consider the following steps:
-
Adjust the pH: Hydrochloride salts are generally more soluble in acidic conditions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6).
-
Use a co-solvent: Adding a small amount of an organic solvent such as ethanol, DMSO, or DMF can significantly improve solubility. Start with a low percentage of the organic solvent and gradually increase it.
-
Gentle heating: Warming the solution gently (e.g., to 37°C) can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break down powder agglomerates and enhance dissolution.
Q5: The compound precipitates out of solution after initial dissolution. How can I prevent this?
A5: Precipitation after initial dissolution can be due to a variety of factors. Consider the following:
-
Supersaturation: You may have created a supersaturated solution. Try preparing a less concentrated solution.
-
pH shift: If you are adding the dissolved compound to a solution with a different pH, the change in pH may cause it to precipitate. Ensure the final solution has a pH that maintains the solubility of this compound.
-
Temperature change: If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Try to maintain the working temperature or find a solvent system that provides stability at room temperature.
-
Common ion effect: The presence of other chloride salts in your final solution could decrease the solubility of this compound.[3]
Q6: I am observing a slow dissolution rate. How can I speed up the process?
A6: To increase the rate of dissolution:
-
Increase agitation: Stirring or vortexing the solution more vigorously can enhance the dissolution rate.
-
Reduce particle size: If you have the compound in solid form, grinding it to a finer powder will increase the surface area and speed up dissolution.
-
Use of surfactants: For some dihydropyridine compounds, the use of surfactants like polysorbate 20 has been shown to improve water solubility.[2]
Data Presentation
Table 1: General Solvent Selection Guide for Hydrochloride Salts of Dihydropyridine Compounds
| Solvent System | Expected Solubility | Remarks |
| Water | Low to Moderate | Solubility is pH-dependent; better in acidic conditions. |
| 0.1 N HCl | High | The acidic environment favors the dissolution of hydrochloride salts. |
| Phosphate Buffer (pH 6.8) | Low to Moderate | Solubility may be limited at near-neutral pH. |
| Acetate Buffer (pH 4.5) | Moderate to High | A suitable acidic buffer for improved aqueous solubility. |
| Ethanol | High | A common organic solvent for dihydropyridines.[2] |
| DMSO | High | A strong organic solvent, but consider its effects on downstream experiments. |
| DMF | High | Another strong organic solvent; assess its compatibility with your assay. |
Note: This table provides general guidance. It is crucial to perform your own solubility tests for this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing of this compound
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
If the compound does not dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
If still not dissolved, sonicate for 5-10 minutes.
-
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat step 3. Continue this process until the compound is fully dissolved.
-
Calculation: Calculate the solubility in mg/mL based on the total amount of compound and the final volume of the solvent used.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AE0047 Hydrochloride dosage for maximal hypotensive effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AE0047 Hydrochloride to achieve a maximal hypotensive effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel dihydropyridine-type calcium channel blocker.[1][2][3] Its primary mechanism of action is to inhibit the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. This leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[4] It is noted for its slow onset and long-lasting hypotensive effect.[3][5]
Q2: What are the key characteristics of this compound's hypotensive effect?
Studies have shown that AE0047 exhibits a dose-dependent reduction in systolic blood pressure with a slow onset and a prolonged duration of action.[3] For instance, after oral administration in spontaneously hypertensive rats, the maximum effect is observed 2-4 hours post-administration and is sustained for a significant period.[3] Intravenous administration also results in a slow onset of antihypertensive action, reaching a plateau after 10 minutes and maintaining the effect for many hours.[3]
Q3: How does this compound affect renal function?
Intravenous administration of AE0047 in anesthetized dogs has been shown to cause a dose-related decrease in blood pressure and a slight increase in renal blood flow and urine formation at a dose of 10 micrograms/kg.[5] Intrarenal infusion at non-hypotensive doses led to significant increases in glomerular filtration rate, urine flow, and urinary excretion of electrolytes (Na+, K+, and Cl-), suggesting a diuretic effect due to the inhibition of sodium and water reabsorption in the renal tubules.[5] Furthermore, AE0047 can suppress norepinephrine (B1679862) overflow from renal nerve endings, which may contribute to its diuretic and antihypertensive effects.[2]
Q4: Are there any observed effects of this compound on lipid metabolism?
In obese Zucker rats, oral administration of AE0047 (3 to 10 mg/kg/day for 7 days) resulted in a dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels, along with an increase in high-density lipoprotein cholesterol.[1] The proposed mechanisms include the inhibition of intestinal chylomicron secretion and the enhancement of hepatic uptake of very low-density lipoprotein (VLDL).[1]
Troubleshooting Guide
Issue 1: Inconsistent or no significant hypotensive effect observed.
-
Possible Cause 1: Inappropriate Dosage Range.
-
Recommendation: Ensure the dosage range being tested is appropriate for the animal model. Refer to the dosage tables below for starting points. A dose-response study is crucial to determine the optimal dose.
-
-
Possible Cause 2: Improper Route of Administration.
-
Possible Cause 3: Slow Onset of Action.
-
Possible Cause 4: Animal Model Variability.
-
Recommendation: The antihypertensive effect can vary between different hypertensive models (e.g., spontaneously hypertensive rats, renal hypertensive rats).[3] Ensure the chosen model is appropriate and consider potential inter-individual variability.
-
Issue 2: High reflex tachycardia observed alongside hypotension.
-
Possible Cause: Rapid Onset of Vasodilation.
-
Recommendation: While AE0047 is generally associated with low reflex tachycardia, a rapid decrease in blood pressure can still trigger this response.[3] Consider using a lower starting dose or a slower infusion rate for intravenous studies.
-
Issue 3: Difficulty in dissolving this compound for administration.
-
Possible Cause: Incorrect Solvent/Vehicle.
-
Recommendation: The choice of vehicle is critical for drug solubility and bioavailability. While specific vehicle information for AE0047 is not detailed in the provided results, for similar dihydropyridine (B1217469) calcium channel blockers, vehicles such as a mixture of polyethylene (B3416737) glycol, ethanol, and water, or saline with a solubilizing agent are often used. It is recommended to perform solubility tests with various pharmaceutically acceptable vehicles to find the most suitable one for your experimental setup.
-
Data Presentation
Table 1: Oral Administration of AE0047 in Hypertensive Rat Models [3]
| Animal Model | Dose (mg/kg, p.o.) | Effect on Systolic Blood Pressure (SBP) | Time to Maximum Effect | Notes |
| Spontaneously Hypertensive Rats (SHR/crj) | 1, 3, 10 | Dose-related reduction | 2-4 hours | Low reflex tachycardia observed. |
| One Kidney-One Clip Renal Hypertensive Rats (RHR) | 1, 3, 10 | Dose-related reduction | 2-4 hours | Low reflex tachycardia observed. |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats (DHR) | 0.3, 1, 3 | Antihypertensive effect | 2-7 hours | No significant changes in heart rate. |
Table 2: Intravenous and Intrarenal Administration of AE0047 in Anesthetized Dogs [2][5]
| Route of Administration | Dose | Effect |
| Intravenous | 10, 30 µg/kg | Dose-related fall in blood pressure. |
| Intrarenal | 25, 50 ng/kg/min | No significant change in renal blood flow, but significant increase in glomerular filtration rate, urine flow, and electrolyte excretion. |
| Intrarenal | 10, 50 ng/kg/min | Attenuation of renal nerve stimulation-induced antidiuretic action. |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR/crj), 12-15 weeks old.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
-
Blood Pressure Measurement: Acclimatize rats to the measurement procedure for several days. Measure systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Drug Preparation: Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at concentrations for doses of 1, 3, and 10 mg/kg.
-
Administration: Administer the drug or vehicle (control group) orally via gavage.
-
Data Collection: Measure SBP and HR at baseline (pre-dose) and at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the change in SBP from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of AE0047, a new dihydropyridine Ca(2+) channel blocker, on renal nerve stimulation-induced renal actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
AE0047 Hydrochloride stability in different solvents
Welcome to the technical support center for AE0047 Hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine-type calcium channel blocker.[1] Its primary mechanism of action is the blockade of L-type calcium channels, which are prevalent in vascular smooth muscle.[2] This action inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][3][4]
Q2: In which solvents can I dissolve this compound?
Q3: What are the expected degradation pathways for this compound?
A3: As a dihydropyridine (B1217469) derivative, this compound is susceptible to degradation, primarily through oxidation of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative. This process can be accelerated by exposure to light and elevated temperatures.[5][6][7] Hydrolysis of ester groups, if present in the molecule, can also occur, particularly in alkaline or acidic conditions.[8]
Q4: How should I store stock solutions of this compound?
A4: To ensure the stability of your stock solutions, it is recommended to:
-
Store solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Protect all solutions from light during preparation and use. Verify the integrity of the compound using a stability-indicating method like HPLC. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of the compound in the aqueous medium. Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows, but be mindful of potential solvent effects on the cells or assay. |
| Loss of compound activity over time | Instability under experimental conditions (e.g., temperature, pH, light exposure). | Assess the stability of this compound under your specific experimental conditions. This can be done by incubating the compound under the same conditions for the duration of the experiment and then analyzing its concentration by HPLC. |
Stability of this compound in Different Solvents
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the expected stability based on the general properties of dihydropyridine compounds. Researchers should perform their own stability studies for their specific experimental conditions.
| Solvent | Expected Stability | Recommended Storage | Notes |
| DMSO | Generally stable | -20°C or -80°C, protected from light | High concentration stock solutions are recommended. |
| Ethanol | Moderately stable | -20°C, protected from light | Prone to photodegradation.[5] |
| Water | Low stability | Use immediately | Susceptible to hydrolysis depending on pH. Limited solubility. |
| PBS (pH 7.4) | Low stability | Use immediately | Risk of both hydrolysis and precipitation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of this compound in a chosen solvent.
1. Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the stock solution to a working concentration (e.g., 100 µM) in the solvent to be tested (e.g., DMSO, Ethanol, Water, PBS).
2. Incubation: a. Aliquot the working solution into multiple amber vials. b. Store the vials under different conditions to be tested (e.g., room temperature, 37°C, protected from light, exposed to light). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition for analysis.
3. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector is suitable. b. Column: A C18 reverse-phase column is recommended for small molecule analysis. c. Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used. d. Detection: Monitor the elution of this compound and any potential degradation products using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound. e. Quantification: The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at time zero.
Forced Degradation Studies
To identify potential degradation products and establish the specificity of the analytical method, forced degradation studies can be performed. This involves exposing this compound to harsh conditions:
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 80°C for 48 hours (solid state and in solution).
-
Photolytic Conditions: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action.
References
- 1. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of AE0047, a novel calcium antagonist, on progression of brain damage after stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-term treatment with the calcium antagonist AE0047 on cerebrovascular autoregulation and hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: AE0047 Hydrochloride Experiments
Disclaimer: The compound "AE0047 Hydrochloride" is not currently referenced in publicly available scientific literature. The following technical support guide is based on the hypothetical assumption that this compound is an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The troubleshooting advice provided is based on common artifacts and issues observed with experimental compounds of this class.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues researchers may encounter when working with this compound, a hypothetical EGFR inhibitor.
Question 1: Why am I not observing the expected decrease in cell viability in EGFR-mutant cancer cell lines?
Answer: Several factors could contribute to a lack of efficacy. A primary reason could be suboptimal compound concentration or incubation time. It is also possible that the cell line used has acquired resistance to EGFR inhibitors. Consider the following troubleshooting steps:
-
Confirm Compound Activity: Ensure the compound has not degraded. Use a fresh stock and protect it from light and repeated freeze-thaw cycles.
-
Optimize Concentration and Duration: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 value.
-
Verify Cell Line Authenticity: Confirm the identity and EGFR mutation status of your cell line via STR profiling and sequencing.
-
Assess for Resistance: The cells may have intrinsic or acquired resistance mechanisms, such as a secondary T790M mutation in EGFR or bypass track activation (e.g., MET amplification).
Question 2: My Western blot results show inconsistent inhibition of downstream EGFR signaling (p-AKT, p-ERK). What could be the cause?
Answer: Inconsistent downstream inhibition despite apparent EGFR inhibition can be a common artifact. The timing of ligand stimulation and compound treatment is critical.
-
Serum Starvation: Ensure cells are properly serum-starved (e.g., for 6-18 hours) before the experiment. This reduces basal signaling pathway activation and provides a cleaner baseline.
-
Pre-incubation Time: Pre-incubate the cells with this compound for a sufficient period (e.g., 2-4 hours) before stimulating with EGF to allow for target engagement.
-
Ligand Stimulation Time: The peak activation of pathways like ERK and AKT occurs rapidly, often within 5-15 minutes of EGF stimulation. Harvest cell lysates at the optimal time point. A time-course experiment is recommended to determine this peak.
-
Antibody Quality: Ensure your primary antibodies for phosphorylated proteins are validated and specific.
Question 3: I am observing significant off-target effects or cytotoxicity in my control cell lines (EGFR wild-type). Why is this happening?
Answer: While designed to be specific, many small molecule inhibitors can exhibit off-target activity, particularly at higher concentrations.
-
Concentration-Dependent Effects: High concentrations of the inhibitor may affect other kinases with similar ATP-binding pockets. It is crucial to use the lowest effective concentration that inhibits the primary target.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell lines (typically <0.1%).
-
Compound Purity: Impurities in the compound batch could be responsible for non-specific toxicity. If possible, verify the purity of your this compound stock.
Key Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Final Incubation: Incubate for 1-4 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of viable cells. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Pathway Analysis
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Treat cells with the desired concentrations of this compound for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash cells with cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) | Notes |
| HCC827 | Exon 19 Deletion | 15 | Sensitive |
| H1975 | L858R & T790M | 2,500 | Resistant due to T790M mutation |
| A549 | Wild-Type | >10,000 | Low sensitivity in EGFR WT cells |
| H358 | Wild-Type | >10,000 | Low sensitivity in EGFR WT cells |
Table 2: Common Artifacts and Troubleshooting Solutions
| Observed Artifact | Potential Cause | Recommended Solution |
| High well-to-well variability in viability assays. | Inconsistent cell seeding; Edge effects in the 96-well plate. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate. |
| Weak or no signal for phosphorylated proteins. | Insufficient ligand stimulation; Lysate degradation. | Optimize EGF concentration and stimulation time; Use fresh phosphatase inhibitors. |
| "Smeary" bands on Western blot. | High protein load; Incomplete cell lysis. | Load less protein per lane; Ensure complete sonication or vortexing of lysates. |
| Precipitate formation in culture medium. | Poor compound solubility. | Prepare fresh stock solutions; Do not exceed the recommended final solvent concentration. |
Visual Guides: Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of AE0047 HCl.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Off-target effects of AE0047 Hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AE0047 Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine-type calcium channel blocker. Its primary mechanism of action is the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium influx. This activity is responsible for its effects on vascular smooth muscle relaxation and its antihypertensive properties. In cell culture, this can affect any cellular process dependent on L-type calcium channel activity.
Q2: I am observing unexpected changes in cell signaling pathways unrelated to calcium channels. What could be the cause?
This compound, like other small molecules, may have off-target effects. Based on studies of similar dihydropyridine (B1217469) compounds, potential off-target activities could include the inhibition of other enzymes or signaling proteins. For example, some dihydropyridines have been shown to inhibit phosphodiesterases or affect the STAT1 signaling pathway.[1][2][3] It is recommended to perform specific assays to investigate potential off-target interactions if you observe unexpected phenotypic changes.
Q3: My cells are showing decreased viability or signs of apoptosis after treatment with this compound. Is this expected?
The cytotoxic effects of dihydropyridine calcium channel blockers can be cell-type dependent.[4][5] Some studies have shown that these compounds can have anti-proliferative and, in some cases, pro-apoptotic effects.[6] The effect on your specific cell line may vary. It is advisable to perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line of interest.
Q4: How can I confirm that this compound is engaging its intended target in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[7][8][9] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the L-type calcium channel in the presence of this compound would confirm target engagement.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects or Altered Signaling
Potential Cause: Off-target activity of this compound.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known off-target effects of dihydropyridine calcium channel blockers on the signaling pathway you are investigating.
-
Phosphodiesterase (PDE) Activity Assay: Some dihydropyridines have been reported to inhibit PDEs.[1] If your observed phenotype could be explained by an increase in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), consider performing a PDE activity assay.
-
STAT1 Phosphorylation Analysis: Dihydropyridines have been shown to suppress STAT1 phosphorylation.[2][3][8] If your experimental system involves interferon signaling or other pathways regulated by STAT1, assess the phosphorylation status of STAT1 via Western blotting.
-
Kinase Inhibitor Profiling: To broadly screen for off-target kinase inhibition, consider a kinase inhibitor profiling service. This will provide data on the inhibitory activity of this compound against a large panel of kinases.
Issue 2: High Cell Death or Low Proliferation
Potential Cause: Cytotoxicity of this compound.
Troubleshooting Steps:
-
Determine Cytotoxicity IC50: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations to determine the 50% inhibitory concentration (IC50) for your specific cell line.
-
Optimize Concentration: Once the IC50 is known, use concentrations well below this value for your functional assays to minimize confounding effects from cytotoxicity.
-
Apoptosis Assay: To determine if cell death is due to apoptosis, perform assays such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay.
-
Time-Course Experiment: The cytotoxic effects may be time-dependent. Conduct a time-course experiment to find an optimal treatment duration that elicits the desired on-target effect without significant cell death.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize the off-target effects of this compound.
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (µM) |
| L-type Ca2+ Channel (Primary Target) | 0.01 |
| Kinase A | > 100 |
| Kinase B | 25 |
| Kinase C | > 100 |
| Kinase D | 15 |
Note: This data is hypothetical and should be determined experimentally.
Table 2: Off-Target Phosphodiesterase Inhibition by a Dihydropyridine Compound
| Enzyme | IC50 (µM) | Reference Compound |
| Phosphodiesterase (myocardial homogenates) | 16 | RS93522[1] |
Table 3: Representative Cytotoxicity of Dihydropyridine Compounds in Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Nifedipine | Lymphoid Cells | > 100 (low cytotoxicity) |
| Nisoldipine | Lymphoid Cells | ~6 |
| Amlodipine | Vascular Smooth Muscle Cells | 3 (anti-proliferative) |
| Lacidipine | Vascular Smooth Muscle Cells | 30 (anti-proliferative) |
Note: These values are for representative dihydropyridines and the IC50 for this compound should be determined experimentally in your cell line of interest.[4][5]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to assess the engagement of this compound with its target protein (e.g., L-type calcium channel) in intact cells.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
In Vitro Phosphodiesterase (PDE) Activity Assay
This is a general protocol to assess the inhibitory effect of this compound on PDE activity.
Workflow Diagram:
Caption: Workflow for in vitro PDE activity assay.
Methodology:
-
Reagent Preparation: Prepare solutions of purified PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of this compound in an appropriate assay buffer.
-
Reaction Incubation: In a microplate, combine the PDE enzyme, this compound (or vehicle), and initiate the reaction by adding the substrate. Incubate at the optimal temperature (e.g., 30°C or 37°C) for a specific time.
-
Reaction Termination: Stop the reaction using a stop reagent (e.g., by adding a PDE inhibitor like IBMX or by heat inactivation).
-
Detection: Quantify the amount of product formed or the remaining substrate. This can be done using various methods, including colorimetric, fluorescent, or luminescent assays.[10]
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of STAT1 at Tyrosine 701.
Signaling Pathway Diagram:
Caption: Potential inhibition of STAT1 signaling by this compound.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound for a desired period, followed by stimulation with a known activator of STAT1 phosphorylation, such as Interferon-gamma (IFN-γ).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[1][2][7][10]
References
- 1. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Improving the bioavailability of AE0047 Hydrochloride in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AE0047 Hydrochloride, focusing on strategies to improve its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability for this compound in our rat studies. What are the potential causes?
A1: Low and variable oral bioavailability of this compound, a dihydropyridine (B1217469) calcium channel blocker, is likely attributable to two main factors:
-
Poor Aqueous Solubility: Dihydropyridine derivatives are often poorly soluble in water. This can lead to a low dissolution rate in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption.
-
Extensive First-Pass Metabolism: This class of compounds is known to be extensively metabolized by cytochrome P450 enzymes in the liver and small intestine.[1][2] A significant portion of the absorbed drug may be inactivated before it reaches systemic circulation.
Q2: What are the recommended initial steps to investigate the cause of low bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial investigations:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
In Vitro Permeability Assessment: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of the compound. This will help distinguish between solubility and permeability issues.
-
Metabolic Stability Assessment: Incubate this compound with rat liver microsomes to determine its in vitro metabolic stability. This will provide an indication of its susceptibility to first-pass metabolism.
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be effective for improving the bioavailability of poorly soluble drugs like this compound.[3][4][5] Consider the following approaches, starting with simpler methods:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can significantly improve its dissolution rate.[3]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation with pharmaceutically acceptable buffers can enhance solubility.[3]
-
Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., PEG 400, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) can improve the wettability and solubility of the compound in the GI tract.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and may also promote lymphatic absorption, partially bypassing first-pass metabolism.[6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can maintain the drug in a higher-energy amorphous state, leading to improved solubility and dissolution.[4]
Q4: Are there specific animal models recommended for bioavailability studies of this compound?
A4: Rats and dogs are commonly used animal models for preclinical pharmacokinetic and bioavailability studies.[1][7] Sprague-Dawley rats are frequently used for initial screening due to their well-characterized physiology and cost-effectiveness.[8] Beagle dogs are often used in later-stage preclinical development as their gastrointestinal physiology can be more predictive of humans in some cases.
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Formulation Inhomogeneity | If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of drug particles. For solutions, confirm that the drug remains fully dissolved over the duration of the experiment. |
| Inaccurate Dosing | Verify the accuracy of the dosing volume and the concentration of the dosing formulation. Ensure proper oral gavage technique to prevent accidental administration into the lungs. |
| Variable Food Effects | Standardize the feeding schedule for the animals. The presence of food can significantly impact the absorption of lipophilic compounds. Conduct studies in both fasted and fed states to assess any food effect.[9] |
| Inter-animal Variability | Ensure the use of a sufficient number of animals per group to account for biological variability. Check for any underlying health issues in the animals that could affect drug absorption and metabolism. |
Issue 2: Low Oral Bioavailability Despite Adequate Aqueous Solubility
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | - Co-administer with a known inhibitor of the relevant cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4) in a pilot study to see if bioavailability increases. - Consider formulation strategies that promote lymphatic uptake, such as lipid-based formulations, to partially bypass the liver.[6] |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen. Investigate this using in vitro P-gp substrate assays. If it is a substrate, consider co-administration with a P-gp inhibitor or using excipients that can inhibit P-gp function. |
| Chemical Instability in the GI Tract | Assess the stability of this compound in simulated gastric and intestinal fluids to rule out degradation prior to absorption. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) with Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 5 |
| Micronized Suspension | 120 ± 30 | 1.5 ± 0.5 | 750 ± 150 | 15 |
| Solution in 20% PEG 400 | 250 ± 50 | 1.0 ± 0.3 | 1500 ± 300 | 30 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 450 ± 90 | 0.8 ± 0.2 | 3000 ± 600 | 60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol: Determination of Oral Bioavailability of this compound in Rats
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) with surgically implanted jugular vein catheters are used to facilitate serial blood sampling.[8]
-
Animals are housed individually with free access to food and water, except for an overnight fast prior to dosing.[8]
2. Dosing:
-
Intravenous (IV) Group: A separate group of rats receives a single IV bolus dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., DMSO:PEG300, 15:85 v/v) via the tail vein.[8] The IV dose serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Fasted rats receive a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.[8]
3. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10]
-
The method should be sensitive and specific for the parent drug.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated for both IV and PO groups using non-compartmental analysis.
-
Absolute oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Workflow for a typical oral bioavailability study in rats.
References
- 1. Metabolism of a new dihydropyridine calcium antagonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
AE0047 Hydrochloride dose-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AE0047 Hydrochloride. The information is designed to assist with the design, execution, and analysis of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dihydropyridine-type calcium antagonist.[1][2][3][4] Its primary mechanism of action is to block L-type calcium channels, thereby inhibiting the influx of calcium ions into cells. This activity can lead to various downstream effects, including vasodilation and impacts on triglyceride metabolism.[1][2] For example, studies have shown that AE0047 can inhibit the secretion of triglycerides from intestinal cells and enhance the uptake of very low-density lipoprotein (VLDL) in liver cells.[1]
Q2: Why is a dose-response curve essential for my experiments with this compound?
A2: A dose-response curve is crucial for quantifying the relationship between the concentration of this compound and its biological effect.[5][6] It allows you to determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are measures of the compound's potency.[7] This information is vital for comparing its activity with other compounds, ensuring you are using an appropriate concentration range in your experiments, and understanding its therapeutic potential.[8]
Q3: What are the critical parameters to consider when designing a dose-response experiment for this compound?
A3: When designing a dose-response experiment, you should consider the following:
-
Concentration Range: The range of concentrations should span from no effect to a maximal effect to ensure a full sigmoidal curve can be generated.[9]
-
Serial Dilution: A consistent serial dilution, typically logarithmic, should be used to create the different concentrations of AE0047.[10]
-
Controls: Include both positive and negative controls to validate the assay's performance.
-
Replicates: Perform multiple replicates for each concentration to ensure the data is robust and to allow for statistical analysis.[10]
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and cell density should be optimized and kept consistent throughout the experiment.
Q4: How do I analyze the data from my dose-response experiment?
A4: Dose-response data is typically plotted with the log of the compound concentration on the x-axis and the measured response on the y-axis.[5][6] The resulting data points are then fitted to a non-linear regression model, most commonly a four-parameter logistic (4PL) equation, to generate a sigmoidal curve.[7][11] From this curve, you can determine the IC50/EC50, Hill slope, and the top and bottom plateaus of the curve.[7]
Troubleshooting Guides
Problem: My dose-response curve is flat, showing no inhibitory effect.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the identity and purity of your this compound stock. Ensure it has not degraded. |
| Incorrect Concentration Range | The concentrations tested may be too low. Test a higher range of concentrations. |
| Assay Insensitivity | The assay may not be sensitive enough to detect the effects of the compound. Consider using a more direct or sensitive readout. |
| Cellular Resistance | The cell line being used may not express the target calcium channels or may have other mechanisms that counteract the effect of the compound. |
Problem: I am observing high variability between my replicates.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers are seeded in each well. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, which are more prone to evaporation and temperature fluctuations. |
| Reagent Inhomogeneity | Ensure all reagents are thoroughly mixed before being added to the assay plate. |
Problem: The shape of my curve is not sigmoidal.
| Possible Cause | Suggested Solution |
| Compound Solubility Issues | At high concentrations, the compound may be precipitating out of solution. Visually inspect the wells and consider using a lower top concentration or a different solvent. |
| Off-Target Effects or Toxicity | At high concentrations, the compound may be causing cell death or other off-target effects that can skew the curve. Perform a cytotoxicity assay in parallel. |
| Complex Biological Response | The biological system may have a more complex response that does not fit a standard sigmoidal model. Consider alternative non-linear regression models.[7] |
| Incomplete Curve | You may not have tested a wide enough range of concentrations to define the top and bottom plateaus of the curve. Extend the concentration range.[7] |
Experimental Protocols
Protocol: In Vitro IC50 Determination of this compound using a Cell-Based Calcium Flux Assay
This protocol outlines a method for determining the IC50 value of this compound by measuring its ability to inhibit depolarization-induced calcium influx in a suitable cell line (e.g., a neuronal or muscle cell line endogenously expressing L-type calcium channels).
Materials:
-
This compound
-
Cell line expressing L-type calcium channels
-
Cell culture medium and supplements
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium Chloride (KCl) solution (for depolarization)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium from the plate and add the dye loading buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject the KCl solution to induce cell depolarization and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Data Presentation
Table 1: Example Serial Dilution Scheme for this compound
| Concentration (µM) | Log Concentration |
| 100 | -4.00 |
| 30 | -4.52 |
| 10 | -5.00 |
| 3 | -5.52 |
| 1 | -6.00 |
| 0.3 | -6.52 |
| 0.1 | -7.00 |
| 0.03 | -7.52 |
| 0.01 | -8.00 |
| 0 (Vehicle Control) | N/A |
Visualizations
Caption: Experimental workflow for dose-response curve generation.
Caption: Inhibition of L-type calcium channel signaling by AE0047.
References
- 1. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of AE0047, a new dihydropyridine Ca(2+) channel blocker, on renal nerve stimulation-induced renal actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. fda.gov [fda.gov]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: AE0047 Hydrochloride and Renal Function Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the effects of AE0047 Hydrochloride on renal function. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect renal function?
A1: this compound is a dihydropyridine (B1217469) calcium channel blocker. Published preclinical studies in canine models have shown that it has a long-lasting diuretic effect. This is likely due to the inhibition of sodium and water reabsorption in the renal tubules.[1] Key physiological effects observed include a dose-related decrease in blood pressure, an increase in glomerular filtration rate (GFR), and elevated urine flow with increased excretion of electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-).[1]
Q2: My renal function assay results are unexpected after treating my animal models with this compound. Is the compound interfering with the assay itself?
A2: It is crucial to distinguish between a true physiological effect of this compound on renal function and analytical interference with the assay. Currently, there is no direct evidence in published literature to suggest that this compound or other dihydropyridine calcium channel blockers interfere with common renal function assays like creatinine (B1669602) and Blood Urea Nitrogen (BUN) in vitro. The unexpected results are more likely a reflection of the compound's known in vivo effects, such as its diuretic and hemodynamic properties.[1] However, the possibility of analytical interference cannot be entirely ruled out without specific validation.
Q3: What are the typical renal function markers I should be monitoring, and what changes might I expect with this compound treatment?
A3: Key renal function markers include serum creatinine, BUN, and calculated estimated Glomerular Filtration Rate (eGFR). Given this compound's known effects, you might observe the following changes:
-
Serum Creatinine: An increase in GFR, as reported for AE0047, would be expected to lead to a decrease in serum creatinine levels, as creatinine is more efficiently filtered from the blood.
-
Blood Urea Nitrogen (BUN): The diuretic effect of this compound could potentially lead to dehydration if fluid intake is not matched to output. This can cause an increase in BUN levels. Therefore, an elevated BUN with normal or low creatinine could indicate dehydration rather than direct nephrotoxicity.
-
Urine Output and Electrolytes: Expect to see an increase in urine volume and potentially altered urinary electrolyte concentrations.[1]
Troubleshooting Guides
Issue 1: Unexpected Increase in Serum Creatinine
An unexpected rise in serum creatinine is a concern as it typically indicates a decline in renal function. However, before concluding that this compound is nephrotoxic, other possibilities should be explored.
| Possible Cause | Troubleshooting Steps | Recommendation |
| Hemodynamic Effects | Review blood pressure data from the study animals. A significant drop in blood pressure caused by this compound could lead to reduced renal perfusion and a subsequent decrease in GFR, causing an increase in creatinine. | Correlate the timing of the creatinine increase with any hypotensive episodes. Consider dose-response effects. |
| Analytical Interference (Jaffe method) | The Jaffe method for creatinine measurement is known to be susceptible to interference from various substances that can act as non-creatinine chromogens.[2] While not documented for AE0047, it remains a theoretical possibility. | 1. Re-run the samples using an enzymatic creatinine assay, which is generally more specific.[3][4] 2. Perform a spiking study to test for in vitro interference (see Experimental Protocols). |
| Dehydration | Assess the hydration status of the animals (e.g., check for weight loss, skin turgor, and water consumption records). Severe dehydration can lead to pre-renal acute kidney injury. | Ensure adequate hydration in study animals, especially given the diuretic effect of this compound. |
Issue 2: Unexpected Increase in Blood Urea Nitrogen (BUN)
An isolated increase in BUN can be a confounding factor.
| Possible Cause | Troubleshooting Steps | Recommendation |
| Dehydration | This is the most likely cause, given the diuretic properties of this compound.[1] An increased BUN-to-creatinine ratio is a strong indicator of dehydration. | Review fluid intake and output records. Ensure animals have free access to water. Consider measuring urine specific gravity. |
| High Protein Diet | A recent high-protein meal can transiently increase BUN levels. | Standardize the feeding schedule and ensure that blood samples are collected at a consistent time relative to feeding. |
| Analytical Interference | Interference with urease-based BUN assays is less common but possible. Certain substances can inhibit the urease enzyme. | While unlikely, if other causes are ruled out, you could consider using an alternative BUN assay method or performing an interference study. |
Experimental Protocols
Protocol 1: Investigating Potential In Vitro Interference with Creatinine and BUN Assays
This protocol is designed to determine if this compound directly interferes with the analytical measurement of creatinine or BUN.
-
Sample Preparation:
-
Obtain a pooled serum sample from untreated animals.
-
Divide the pooled serum into two aliquots: "Spiked" and "Control".
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, saline).
-
-
Spiking:
-
To the "Spiked" aliquot, add a small volume of the this compound stock solution to achieve a clinically relevant concentration.
-
To the "Control" aliquot, add an equal volume of the solvent used for the stock solution.
-
-
Assay:
-
Measure the creatinine and/or BUN concentrations in both the "Spiked" and "Control" samples using your standard laboratory assay (e.g., Jaffe or enzymatic for creatinine; urease-based for BUN).
-
-
Data Analysis:
-
Compare the results from the "Spiked" and "Control" samples. A significant difference in the measured concentrations suggests in vitro interference.
-
Visualizations
Caption: Logical workflow for troubleshooting unexpected renal function assay results.
Caption: Comparison of Jaffe and Enzymatic methods for creatinine measurement.
Caption: Signaling pathway of a typical urease-based BUN assay.
References
Technical Support Center: AE0047 Hydrochloride and Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using AE0047 Hydrochloride in fluorescence-based assays and may be encountering unexpected results. The following information is designed to help you troubleshoot potential interference and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a dihydropyridine-type calcium antagonist.[1][2][3][4][5] The dihydropyridine (B1217469) chemical structure is known to be inherently fluorescent under certain conditions.[1][3][6][7][8] This intrinsic fluorescence (autofluorescence) can be a source of interference in fluorescence-based assays. Additionally, like many chemical compounds, this compound has the potential to quench the fluorescence of other molecules.
Q2: What are the primary mechanisms of interference I should be aware of?
There are two main ways this compound could potentially interfere with your assay:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your fluorophore and emit light at a wavelength that overlaps with your assay's emission wavelength. This will lead to an artificially high fluorescence signal, which could be misinterpreted as a positive result. Several dihydropyridine derivatives have been shown to be fluorescent.[1][3][6][7][8]
-
Fluorescence Quenching: this compound could interact with your assay's fluorophore in its excited state, causing it to return to the ground state without emitting a photon. This would result in a decrease in the fluorescence signal, potentially leading to a false-negative result or an underestimation of the biological effect.
Q3: Are certain types of fluorescence assays more susceptible to interference from dihydropyridine compounds?
Yes, assays that use blue-excitable fluorescent dyes are particularly at risk. For instance, amlodipine, a structurally similar dihydropyridine calcium channel blocker, has been reported to interfere with calcium imaging assays that use the ratiometric indicator Fura-2 due to overlapping excitation spectra.[2][4][9] Assays that may be affected include, but are not limited to:
-
Fluorescent calcium imaging (e.g., using Fura-2, Indo-1)
-
Fluorescent protein-based assays (e.g., GFP, YFP) if there is spectral overlap
-
Enzyme assays with fluorescent substrates
-
Fluorescence polarization assays
Q4: How can I determine if this compound is interfering with my assay?
The most direct way is to perform a set of control experiments to test for autofluorescence and quenching. A detailed troubleshooting guide is provided in the next section. A preliminary check involves measuring the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your primary fluorophore, but in the absence of the fluorophore.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence assay, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Characterize the Intrinsic Fluorescence of this compound
Objective: To determine if this compound is autofluorescent under your experimental conditions.
Experimental Protocol: See "Experimental Protocol 1" below.
Data Interpretation:
| Observation | Interpretation |
| A dose-dependent increase in fluorescence is observed in the wells containing only this compound and buffer. | This compound is autofluorescent at your assay's wavelengths. |
| No significant fluorescence is detected from this compound alone. | Autofluorescence is unlikely to be the cause of interference. Proceed to Step 2. |
Table 1: Example Data for Autofluorescence Check
| [AE0047 HCl] (µM) | Average Fluorescence Intensity (RFU) |
| 0 (Buffer Blank) | 52 |
| 1 | 158 |
| 10 | 890 |
| 50 | 4120 |
| 100 | 8550 |
Step 2: Assess for Fluorescence Quenching
Objective: To determine if this compound is quenching the signal of your assay's fluorophore.
Experimental Protocol: See "Experimental Protocol 2" below.
Data Interpretation:
| Observation | Interpretation |
| A dose-dependent decrease in fluorescence is observed in the wells containing the fluorophore and this compound. | This compound is quenching your fluorophore. |
| The fluorescence signal remains unchanged in the presence of this compound. | Quenching is unlikely to be the cause of interference. |
Table 2: Example Data for Quenching Experiment
| [AE0047 HCl] (µM) | Average Fluorescence Intensity (RFU) | % of Control |
| 0 (Fluorophore Control) | 15,600 | 100% |
| 1 | 15,450 | 99.0% |
| 10 | 12,300 | 78.8% |
| 50 | 7,800 | 50.0% |
| 100 | 4,200 | 26.9% |
Step 3: Mitigation Strategies
Based on your findings from Steps 1 and 2, consider the following strategies:
-
For Autofluorescence:
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "compound only" wells from your experimental wells.
-
Shift Excitation/Emission Wavelengths: If your instrument allows, try to find alternative excitation and emission settings that maximize the signal from your fluorophore while minimizing the autofluorescence from this compound.
-
Use a Red-Shifted Fluorophore: Compounds are less likely to be autofluorescent at longer wavelengths. Consider switching to a red-emitting dye (e.g., Rhod-2 or X-rhod-1 for calcium imaging) that is less likely to have spectral overlap with dihydropyridines.[4]
-
-
For Quenching:
-
Lower Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize quenching.
-
Change Fluorophore: The quenching effect can be specific to the fluorophore. An alternative fluorescent probe with a different chemical structure may not be quenched.
-
Troubleshooting Workflow
Experimental Protocols
Experimental Protocol 1: Autofluorescence Assessment
-
Plate Setup: Prepare a 96-well or 384-well plate.
-
Reagents:
-
Assay Buffer
-
This compound stock solution
-
-
Procedure: a. Add assay buffer to a set of wells to serve as the "Buffer Blank". b. Prepare a serial dilution of this compound in assay buffer at the same concentrations you plan to use in your main experiment. Add these to a separate set of wells ("Compound Only"). c. Incubate the plate under the same conditions as your primary assay (e.g., temperature, time). d. Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analysis: Subtract the average fluorescence of the "Buffer Blank" from the "Compound Only" wells. Plot the resulting fluorescence intensity against the concentration of this compound.
Experimental Protocol 2: Quenching Assessment
-
Plate Setup: Prepare a 96-well or 384-well plate.
-
Reagents:
-
Assay Buffer
-
This compound stock solution
-
Your assay's fluorophore at its final working concentration
-
-
Procedure: a. Add the fluorophore solution (in assay buffer) to a set of wells. One of these will serve as the "Fluorophore Control" (0 µM AE0047 HCl). b. To the other wells containing the fluorophore, add a serial dilution of this compound. c. Incubate as required for your assay. d. Measure the fluorescence using the appropriate instrument settings.
-
Analysis: Compare the fluorescence intensity of the wells containing this compound to the "Fluorophore Control".
Visualizing Interference Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quenching of fluorescence from Ru(dipy) and Ru(dipy)2(CN)2 in solutions of sodium dodecyl sulphate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AE0047 Hydrochloride and Nicardipine in Stroke Prevention
This guide provides a detailed comparison between the novel calcium antagonist AE0047 Hydrochloride and the established drug nicardipine (B1678738), with a focus on their potential roles in stroke prevention. The information is tailored for researchers, scientists, and professionals in drug development, presenting key experimental findings, methodologies, and mechanistic pathways.
Introduction to this compound and Nicardipine
This compound is a novel dihydropyridine (B1217469) calcium antagonist characterized by a slow onset and long-lasting hypotensive effect.[1] Early research identifies it as 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride.[1] Nicardipine is a well-established calcium channel blocker used for the management of hypertension and in the acute setting of stroke to control blood pressure. Both compounds share a primary mechanism of action by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation.
Mechanism of Action: Calcium Channel Blockade
Both AE0047 and nicardipine are classified as calcium channel blockers. They exert their effects by binding to L-type calcium channels in the vascular smooth muscle. This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation. The resulting decrease in peripheral resistance lowers blood pressure, a critical factor in stroke prevention. AE0047 is noted for its particularly long-lasting hypotensive action, which may offer benefits in the consistent management of hypertension.[1][2]
Preclinical Efficacy in Stroke Prevention
Key comparative studies were conducted using stroke-prone spontaneously hypertensive rats (SHRSPs), a well-established animal model for studying hypertension-related stroke.
Quantitative Data Summary
The following tables summarize the key findings from a 12-week comparative study in salt-loaded SHRSPs.[1]
Table 1: Stroke Incidence and Mortality
| Treatment Group | Dose (mg/kg/day) | Stroke Incidence | Mortality | Mean Survival Time (Days) |
| Vehicle (Control) | - | 100% | 100% | 37 |
| AE0047 | 1 | 0% | 0% | >84 |
| AE0047 | 3 | 0% | 0% | >84 |
| Nicardipine | 10 | High | High | - |
| Hydralazine (B1673433) | 10 | - | 50% | - |
Table 2: Hemodynamic Effects after 4 Weeks of Treatment
| Parameter | Vehicle (Control) | AE0047 (3 mg/kg/day) |
| Cardiac Output | Markedly Decreased | Averted Decrease |
| Total Peripheral Resistance | Increased | Averted Increase |
| Blood Flow (Brain, Heart, Kidneys) | Markedly Decreased | Averted Decrease |
Data extracted from J Pharmacol Exp Ther. 1995 Feb;272(2):911-9.[1]
Therapeutic Effects on Stroke Progression
A separate study investigated the therapeutic potential of these compounds after rats already showed signs of stroke.[2]
Table 3: Therapeutic Efficacy Post-Stroke Onset
| Treatment Group | Dose (mg/kg/day) | Outcome |
| AE0047 | 1 and 3 | Prevented mortality and improved neurological symptoms. |
| Nicardipine | 10 | Less effective than AE0047. |
| Hydralazine | 10 | Less effective than AE0047. |
Data extracted from Gen Pharmacol. 1998 Mar;30(3):379-86.[2]
Experimental Protocols
The data presented above was generated from rigorous preclinical studies. The methodologies are detailed below for scientific evaluation.
Chronic Administration Study for Stroke Prevention
-
Objective: To compare the efficacy of AE0047, nicardipine, and hydralazine in preventing stroke and death in a high-risk animal model.
-
Animal Model: Salt-loaded, stroke-prone spontaneously hypertensive rats (SHRSPs), 9 weeks of age at the start of the study.
-
Treatment Groups:
-
Vehicle (Control)
-
AE0047 (1 mg/kg/day)
-
AE0047 (3 mg/kg/day)
-
Nicardipine (10 mg/kg/day)
-
Hydralazine (10 mg/kg/day)
-
-
Duration: 12 weeks of repeated, daily administration.
-
Key Endpoints: Incidence of stroke, mortality, signs of hemorrhage, brain softening, and cerebrovascular lesions upon histological examination.
Hemodynamic Study
-
Objective: To understand the mechanism of action by evaluating the effects of the drugs on systemic and regional hemodynamics.
-
Methodology: Utilized radioactive microspheres to measure blood flow.
-
Treatment Duration: 4 weeks.
-
Key Measurements: Cardiac output, total peripheral resistance, and blood flow to key organs (brain, heart, kidneys, adrenal glands).[1]
Discussion and Conclusion
Based on the available preclinical data, this compound demonstrates a superior stroke-preventive effect compared to nicardipine in the SHRSP model.[1] Notably, AE0047 prevented stroke and death at doses that did not cause significant suppression of hypertension, suggesting a potential direct cerebrovascular protective action beyond simple blood pressure reduction.[1][2] In contrast, nicardipine, at the dose tested, failed to prevent stroke in most cases.[1]
Furthermore, AE0047 showed a therapeutic benefit even when administered after the onset of stroke signs, proving more effective than both nicardipine and hydralazine in improving neurological symptoms and preventing mortality.[2] The ability of AE0047 to avert the marked decreases in blood flow to vital organs, including the brain, highlights a favorable hemodynamic profile that likely contributes to its protective effects.[1]
For drug development professionals, AE0047 represents a promising candidate for stroke prevention. Its long-lasting hypotensive action and potent cerebrovascular protective effects, seemingly independent of profound hypotension, warrant further investigation in clinical settings. These findings suggest that AE0047 may offer an improved therapeutic window and efficacy profile over existing calcium antagonists like nicardipine for high-risk hypertensive patients.
References
- 1. Protective effects of AE0047, a novel calcium antagonist, on incidence of stroke and hemodynamic disturbances in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of AE0047, a novel calcium antagonist, on progression of brain damage after stroke in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: AE0047 Hydrochloride versus Hydralazine in Hypertension
For researchers and drug development professionals, the quest for novel antihypertensive agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the novel dihydropyridine (B1217469) calcium antagonist, AE0047 Hydrochloride, and the established direct-acting vasodilator, hydralazine (B1673433), based on available preclinical data.
This comparison focuses on the differential mechanisms of action, antihypertensive efficacy, and end-organ protection in a well-established animal model of severe hypertension and stroke. While clinical data for this compound is not publicly available, this preclinical comparison offers valuable insights into its potential therapeutic profile relative to a clinically used vasodilator.
Executive Summary
This compound, a 1,4-dihydropyridine (B1200194) calcium channel blocker, demonstrates a slow onset and long-lasting antihypertensive effect in preclinical models. In a direct comparative study using stroke-prone spontaneously hypertensive rats (SHRSP), this compound showed a superior protective effect against stroke and mortality compared to hydralazine, a direct vasodilator. While hydralazine effectively lowered blood pressure, it did not confer the same level of end-organ protection in this model. This suggests that the mechanism of action of this compound may offer advantages beyond simple blood pressure reduction.
Data Presentation: Preclinical Efficacy in Hypertensive Models
The following table summarizes the available quantitative data on the antihypertensive effects of this compound and hydralazine in spontaneously hypertensive rats (SHR) and stroke-prone spontaneously hypertensive rats (SHRSP).
| Compound | Animal Model | Dose | Route of Administration | Key Findings |
| This compound | SHR/crj | 1, 3, 10 mg/kg | Oral | Dose-related reduction in systolic blood pressure with low reflex tachycardia.[1] |
| RHR | 1, 3, 10 mg/kg | Oral | Dose-related reduction in systolic blood pressure with low reflex tachycardia.[1] | |
| DHR | 0.3, 1, 3 mg/kg | Oral | Antihypertensive effects with no significant changes in heart rate.[1] | |
| SHRSP | 1, 3 mg/kg/day | Oral | Prevented stroke and mortality.[2][3] | |
| Hydralazine | SHRSP | 10 mg/kg/day | Oral | Suppressed the development of hypertension but failed to prevent death in 50% of animals.[2] |
| SHR-SP/Izm | 20 mg/kg/day | Oral | Significant decrease in blood pressure (156 +/- 1 mmHg vs 212 +/- 4 mmHg in controls).[2] |
SHR: Spontaneously Hypertensive Rats; RHR: Renal Hypertensive Rats; DHR: Deoxycorticosterone Acetate-Salt Hypertensive Rats; SHRSP: Stroke-Prone Spontaneously Hypertensive Rats.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and hydralazine likely underpin their differential effects on cardiovascular protection.
This compound: As a dihydropyridine calcium channel blocker, this compound is presumed to inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels. This leads to vasodilation and a reduction in peripheral resistance.
Hydralazine: The mechanism of hydralazine is more complex and not fully elucidated. It is known to be a direct-acting vasodilator that primarily affects arterioles. Its proposed mechanisms include:
-
Inhibition of intracellular calcium release from the sarcoplasmic reticulum.
-
Activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.
-
Opening of potassium channels, causing hyperpolarization of vascular smooth muscle cells.[3][4][5]
Signaling Pathway Diagrams
Experimental Protocols
The key comparative data cited in this guide is derived from a study utilizing stroke-prone spontaneously hypertensive rats (SHRSP). A detailed experimental protocol from the full publication is not available; however, based on the abstract and general knowledge of such studies, the following methodology can be inferred:
Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP) were used. This is a well-validated model that develops severe hypertension and subsequent cerebrovascular events, making it suitable for studying stroke prevention.
Treatment Protocol:
-
This compound: Administered orally at doses of 1 and 3 mg/kg/day.
-
Hydralazine: Administered orally at a dose of 10 mg/kg/day.
-
Vehicle Control: A control group receiving the vehicle was also included.
-
Duration: The study was conducted over a period of 12 weeks.
Blood Pressure Measurement: While the specific method used in the direct comparative study is not detailed in the abstract, common methods for blood pressure measurement in conscious rats include:
-
Tail-cuff method: A non-invasive method that uses a cuff and a sensor placed on the tail to measure systolic blood pressure. This method is suitable for repeated measurements over a long duration.
-
Radiotelemetry: An invasive method involving the surgical implantation of a telemetry device that allows for continuous and direct measurement of blood pressure and heart rate in freely moving animals. This is considered the gold standard for preclinical blood pressure studies.
-
Intra-arterial catheter: An invasive method providing direct and accurate blood pressure readings but is generally used for acute measurements.
Endpoint Assessment: The primary outcomes assessed were the incidence of stroke and mortality.
Experimental Workflow
Conclusion
Based on the available preclinical evidence, this compound demonstrates a promising profile as an antihypertensive agent with significant end-organ protection in a model of severe hypertension and stroke. Its ability to prevent stroke and mortality in SHRSP, even at doses that may not produce profound blood pressure reduction, suggests a potential vasculoprotective effect beyond its primary antihypertensive action. In contrast, while hydralazine effectively lowers blood pressure, it appears less effective in preventing the lethal consequences of severe hypertension in this specific preclinical model.
It is crucial to note that these findings are based on animal studies, and the clinical relevance remains to be determined. The absence of publicly available clinical trial data for this compound is a significant limitation. Further research, including well-controlled clinical trials, would be necessary to establish the safety and efficacy of this compound in human hypertension and to confirm its potential advantages over existing therapies like hydralazine.
References
- 1. [Antihypertensive effects of a novel calcium antagonist, AE0047, in various hypertensive models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Analysis of AE0047 Hydrochloride and Other Calcium Channel Blockers: A Guide for Researchers
An in-depth evaluation of the novel dihydropyridine (B1217469) calcium channel blocker, AE0047 Hydrochloride, in comparison to established agents such as nicardipine (B1678738), verapamil (B1683045), and diltiazem (B1670644). This guide synthesizes preclinical data on efficacy, selectivity, and unique pharmacological properties to inform future research and development.
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1] These drugs exert their effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and, in some cases, reduced cardiac contractility and heart rate.[1] CCBs are broadly classified into three main groups based on their chemical structure and pharmacological properties: dihydropyridines (e.g., nicardipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). This compound is a novel dihydropyridine calcium channel blocker that has demonstrated potent and long-lasting antihypertensive effects in preclinical studies. This guide provides a comparative analysis of this compound with other major CCBs, presenting key experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Chemical Structures
A fundamental aspect of understanding the distinct pharmacological profiles of these calcium channel blockers lies in their unique chemical structures.
This compound Molecular Formula: C41H43ClN4O6[2]
Nicardipine Hydrochloride
Chemical Name: 2-(benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride[3]

Verapamil Hydrochloride
Chemical Name: (±)-5-[N-(3, 4-dimethoxyphenethyl) methyl amino]-2-isopropyl valeronitrile (B87234) hydrochloride[4]

Diltiazem Hydrochloride
Chemical Name: 1,5-Benzothiazepin-4(5H)one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (+)-cis-[5]

Comparative Efficacy and Selectivity
Preclinical studies have provided valuable insights into the potency and duration of action of this compound compared to other CCBs.
In Vitro Calcium Channel Blocking Activity
AE0047 has shown high affinity for L-type calcium channels in vitro.
| Compound | Assay | Preparation | IC50 / Ki |
| This compound | [³H]nimodipine binding inhibition | Rat cardiac membrane homogenate | IC50: 0.26 nM [6] |
| This compound | [³H]PN200-110 binding inhibition | Not specified | Ki: 40.9 nM [6] |
In Vivo Antihypertensive Effects
Studies in spontaneously hypertensive rats (SHR) have demonstrated the potent and long-lasting antihypertensive effects of AE0047.
| Compound | Animal Model | Administration | ED30 (Systolic Blood Pressure Reduction) | Onset of Action | Duration of Action |
| This compound | SHR/crj, RHR, DHR | Oral | 2.6, 3.4, 0.68 mg/kg respectively[7] | Slow (max effect at 2-4 hr)[7] | Long-lasting[7] |
| Nicardipine | Hypertensive rats | Oral & IV | Similar potency to AE0047[7] | Rapid (max effect at 1-2 hr oral, 0.5-1 min IV)[7] | Rapid recovery[7] |
| Nitrendipine | Hypertensive rats | Oral & IV | Similar potency to AE0047[7] | Rapid (max effect at 1-2 hr oral, 0.5-1 min IV)[7] | Rapid recovery[7] |
| Verapamil | Hypertensive patients | Oral (120 mg t.i.d.) | Significant reduction in DBP to 90.9 ± 7.4 mm Hg[8] | Not specified | Not specified |
| Diltiazem | Hypertensive patients | Oral (120 mg t.i.d.) | Significant reduction in DBP to 91.0 ± 8.6 mm Hg[8] | Not specified | Not specified |
Effects on Heart Rate
A key differentiator among calcium channel blockers is their effect on heart rate. Dihydropyridines can sometimes cause reflex tachycardia, while non-dihydropyridines generally have a neutral or negative chronotropic effect.
| Compound | Animal Model / Patient Population | Effect on Heart Rate |
| This compound | SHR/crj, RHR, DHR | Low reflex tachycardia[7] |
| This compound | Renal hypertensive dogs | Transient and slight increase[7] |
| Nicardipine | Hypertensive rats | Not specified, but dihydropyridines can cause reflex tachycardia |
| Verapamil | Hypertensive patients | Tendency to increase sinus rate (not uniform) |
| Diltiazem | Hypertensive patients | Tendency to increase sinus rate (not uniform) |
Unique Pharmacological Properties of this compound
Beyond its primary calcium channel blocking activity, AE0047 has been shown to possess other potentially beneficial pharmacological effects.
Diuretic Effect
In anesthetized dogs, intrarenal infusion of AE0047 demonstrated a long-lasting diuretic effect compared to nicardipine. This suggests a potential additional mechanism for blood pressure reduction through inhibition of sodium and water reabsorption in the renal tubules.
Stroke Protection
In stroke-prone spontaneously hypertensive rats (SHRSP), chronic treatment with AE0047 at doses of 1 or 3 mg/kg/day prevented stroke and cerebrovascular lesions, an effect not observed with nicardipine at 10 mg/kg/day. This suggests a neuroprotective effect independent of its antihypertensive action.
Effects on Triglyceride Metabolism
AE0047 has been shown to influence lipid metabolism. In vitro studies using Caco-2 and HepG2 cells indicated that AE0047 may lower plasma triglyceride levels by inhibiting intestinal chylomicron secretion and enhancing hepatic uptake of very-low-density lipoprotein (VLDL).
Experimental Protocols
[³H]Nimodipine Binding Assay for IC50 Determination
This assay is a standard method to determine the affinity of a compound for L-type calcium channels.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Dot and Graphviz [sheep-thrills.net]
- 3. Graph Attributes [web.mit.edu]
- 4. Node, Edge and Graph Attributes [emden.github.io]
- 5. researchgate.net [researchgate.net]
- 6. meded101.com [meded101.com]
- 7. Comparison of equal-weight oral dosages of verapamil hydrochloride and diltiazem hydrochloride in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative effects of diltiazem and verapamil on atrioventricular conduction and atrioventricular reentry tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Triglyceride-Lowering Effect of AE0047 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AE0047 Hydrochloride, a novel dihydropyridine-type calcium antagonist, with established triglyceride-lowering therapies. The document is intended to provide an objective analysis of its performance, supported by available preclinical data, to aid in research and development decisions.
Introduction to this compound and its Triglyceride-Lowering Potential
This compound is a calcium channel blocker initially investigated for its cardiovascular effects.[1][2][3][4] Preclinical studies have revealed a significant dose-dependent reduction in plasma triglycerides and triglyceride-rich lipoproteins.[5][6] The proposed mechanism of action for this effect is twofold: the inhibition of intestinal chylomicron secretion and the enhancement of hepatic uptake of very-low-density lipoprotein (VLDL).[5][6] These findings suggest a potential therapeutic application for this compound in the management of hypertriglyceridemia.
This guide will compare the triglyceride-lowering effects and mechanisms of this compound with those of three major classes of lipid-lowering agents: fibrates, statins, and omega-3 fatty acids.
Comparative Efficacy: Preclinical Data in the Obese Zucker Rat Model
The obese Zucker rat is a well-established animal model for hyperlipidemia and insulin (B600854) resistance, making it a relevant model for comparing the efficacy of triglyceride-lowering compounds. The following table summarizes the available data on the effects of this compound and comparator drugs on plasma triglyceride levels in this model.
| Compound | Dosage | Treatment Duration | Triglyceride Reduction (%) | Key Findings | References |
| This compound | 3 - 10 mg/kg/day (oral) | 7 days | Dose-dependent decrease | Also increased HDL-cholesterol. No change in total cholesterol or LDL. | [5][6] |
| Lovastatin (Statin) | 4 mg/kg/day | Not specified | ~70% (from 494 +/- 76 to 146 +/- 5 mg/dl) | Primarily reduced hepatic VLDL secretion. | [6][7] |
| Atorvastatin (Statin) | 0.6 mg/kg/day | 6 weeks | No significant change in triglycerides | Increased body and liver fat accumulation in one study. Another study at a higher dose (20 mg/kg/day) showed lipid-lowering effects. | [8][9] |
| Fish Oil (Omega-3 Fatty Acids) | 1 g/kg/day | 4 weeks | ~33% | Also reduced total cholesterol. | [10] |
| Gemfibrozil (B1671426) (Fibrate) | 30 mg/kg/day | 12 days | ~50% (in Dahl salt-sensitive rats) | Increased triglyceride removal rate. | [11] |
In Vitro Mechanistic Comparison
In vitro studies using human cell lines provide insight into the cellular mechanisms of triglyceride metabolism. This compound has been evaluated in Caco-2 human intestinal cells and HepG2 human hepatoblastoma cells.
| Cell Line | Compound | Concentration | Effect | Mechanism | References |
| Caco-2 | This compound | 10⁻⁶ M and 10⁻⁵ M | Inhibited basolateral secretion of triglycerides and apolipoprotein B. | Inhibition of intestinal chylomicron secretion. | [5][6] |
| HepG2 | This compound | Not specified | Increased cellular uptake of ¹²⁵I-VLDL. | Enhancement of hepatic VLDL uptake. | [5][6] |
Mechanisms of Action: Signaling Pathways
The triglyceride-lowering effects of this compound and the comparator drug classes are mediated by distinct signaling pathways.
Figure 1: Proposed mechanism of this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fibrates and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms of triglyceride-lowering effect of an HMG-CoA reductase inhibitor in a hypertriglyceridemic animal model, the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Several statins increase body and liver fat accumulation in a model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Atorvastatin Treatment on Homocysteine Metabolism and Oxidative Stress in an Experimental Model of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low fish oil intake improves insulin sensitivity, lipid profile and muscle metabolism on insulin resistant MSG-obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of gemfibrozil on triglyceride metabolism in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AE0047 Hydrochloride and Nicardipine on Renal Hemodynamics
For researchers and professionals in drug development, understanding the nuanced effects of calcium channel blockers on renal hemodynamics is critical. This guide provides a detailed comparison of a novel dihydropyridine (B1217469) calcium channel blocker, AE0047 Hydrochloride, and the well-established drug, nicardipine (B1678738), with a focus on their influence on kidney function.
Executive Summary
Both this compound and nicardipine are calcium channel blockers that induce renal vasodilation and increase urine output. However, key differences in their mechanisms and duration of action have been observed in preclinical studies. AE0047 demonstrates a long-lasting diuretic effect and a unique ability to suppress norepinephrine (B1679862) overflow from renal nerve endings, a property not shared by nicardipine.[1] This suggests AE0047 may offer distinct therapeutic advantages in managing renal function, particularly in conditions associated with heightened sympathetic nerve activity.
Mechanism of Action
Nicardipine, a dihydropyridine calcium channel blocker, inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle.[2][3] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[3] Its effects are more pronounced on vascular smooth muscle than on cardiac muscle.[2][3] In the kidney, this vasodilation leads to increased renal blood flow and a subsequent increase in glomerular filtration rate.[4][5]
AE0047 is also a dihydropyridine calcium channel blocker and is expected to share this primary mechanism. However, studies in anesthetized dogs have revealed an additional mechanism: AE0047 appears to suppress norepinephrine overflow from renal nerve endings upon renal nerve stimulation.[1] This suggests a potential sympatholytic effect at the renal level, which was not observed with nicardipine.[1]
Comparative Renal Hemodynamic Effects
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound and nicardipine on key renal hemodynamic parameters.
Table 1: Effects on Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR)
| Drug | Species | Dose | Administration | Change in RBF | Change in GFR | Source |
| AE0047 | Dog (anesthetized) | 10 µg/kg | Intravenous | Slight Increase | - | [6] |
| AE0047 | Dog (anesthetized) | 25-50 ng/kg/min | Intrarenal | No Significant Increase | Significant Increase | [6] |
| AE0047 | Dog (anesthetized) | 10-50 ng/kg/min | Intrarenal | Increase | - | [1] |
| Nicardipine | Dog (anesthetized) | 5 µ g/min | Intrarenal | Significant Increase | Significant Increase | [5] |
| Nicardipine | Human (hypertensive) | 30 mg | Oral | ↑ from 888 to 999 ml/min/1.73m² | No Significant Change | [7] |
| Nicardipine | Human (hypertensive) | 0.5 mg | Intravenous | ↑ by 26.8% | ↑ by 35.4% | [4] |
| Nicardipine | Human (healthy) | 2.5 mg | Intravenous | Unchanged | Unchanged | [8] |
| Nicardipine | Human (hypertensive) | 80 µg/kg/h | Intravenous | ↑ by 15% (acute) | No Change | [9] |
Table 2: Effects on Urine Flow (UF) and Sodium Excretion (UNaV)
| Drug | Species | Dose | Administration | Change in UF | Change in UNaV | Source |
| AE0047 | Dog (anesthetized) | 25-50 ng/kg/min | Intrarenal | Dose-related Increase (long-lasting) | Dose-related Increase | [6] |
| Nicardipine | Dog (anesthetized) | 25-50 ng/kg/min | Intrarenal | Significant Increase (transient) | - | [6] |
| Nicardipine | Human (healthy) | 2.5 mg | Intravenous | - | ↑ from 282 to 427 µmol/min/1.73m² | [8] |
| Nicardipine | Human (hypertensive) | 30 mg | Oral | - | ↑ from 0.17 to 0.29 mmol/min (acute) | [7] |
| Nicardipine | Human (hypertensive) | 0.5 mg | Intravenous | - | ↑ by 56.4% | [4] |
| Nicardipine | Human (hypertensive) | 80 µg/kg/h | Intravenous | ↑ by 121% (acute) | ↑ by 168% (acute) | [9] |
Table 3: Effects on Renal Vascular Resistance (RVR)
| Drug | Species | Dose | Administration | Change in RVR | Source |
| Nicardipine | Human (healthy) | 2.5 mg | Intravenous | ↓ from 6,142 to 5,578 dynes·s/cm⁵·1.73m² | [8] |
| Nicardipine | Human (hypertensive) | 30 mg | Oral | ↓ from 0.16 to 0.12 arbitrary units | [7] |
| Nicardipine | Human (hypertensive) | 0.5 mg | Intravenous | ↓ by 30.0% | [4] |
| Nicardipine | Human (hypertensive) | 80 µg/kg/h | Intravenous | ↓ by 39% (acute), ↓ by 26% (chronic) | [9] |
Experimental Protocols
The direct comparative data for AE0047 and nicardipine originates from studies in anesthetized dogs. The methodologies employed are crucial for interpreting the results.
Key Experiment: Intrarenal Infusion in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex, anesthetized with sodium pentobarbital.
-
Surgical Preparation: A catheter was inserted into a branch of the left renal artery for intrarenal drug administration. Another catheter was placed in the left ureter to collect urine samples. An electromagnetic flow probe was placed around the left renal artery to measure renal blood flow.
-
Drug Administration: this compound and nicardipine were infused intrarenally at non-hypotensive doses (e.g., 25 and 50 ng/kg/min).[6] In some experiments, higher doses were used to assess effects on renal nerve stimulation-induced responses.[1]
-
Measurements:
-
Renal Blood Flow (RBF): Measured continuously using an electromagnetic flowmeter.
-
Glomerular Filtration Rate (GFR): Determined by creatinine (B1669602) clearance.
-
Urine Flow (UF): Measured gravimetrically.
-
Electrolyte Excretion: Urinary concentrations of sodium, potassium, and chloride were measured to calculate excretion rates.
-
Norepinephrine (NE) Overflow: In renal nerve stimulation experiments, NE concentration in renal venous plasma was measured by high-performance liquid chromatography to determine the NE secretion rate.[1]
-
-
Experimental Design: A baseline period was established before the intrarenal infusion of the drug. Measurements were taken during the infusion and in a recovery period after the infusion was stopped. This allowed for the assessment of the onset and duration of the drug's effects.
Discussion and Conclusion
The available data indicates that both this compound and nicardipine are effective renal vasodilators. Nicardipine has been shown to increase renal blood flow and, in some cases, GFR, while also promoting natriuresis in both animal and human subjects.[4][5][7][9] These effects are generally rapid in onset but can be transient, particularly the diuretic and natriuretic responses.[6][9]
This compound distinguishes itself with a notably long-lasting diuretic effect, which persists even after the cessation of infusion.[6] This prolonged action may be attributed to its inhibitory effects on sodium and water reabsorption in the renal tubules.[6]
Furthermore, the most significant differentiating factor is the apparent ability of AE0047 to inhibit renal nerve stimulation-induced norepinephrine overflow.[1] This suggests a potential modulation of renal sympathetic nerve activity, which is a key factor in the pathophysiology of hypertension and renal dysfunction. Nicardipine did not demonstrate this effect under similar experimental conditions.[1]
References
- 1. Inhibitory effects of AE0047, a new dihydropyridine Ca(2+) channel blocker, on renal nerve stimulation-induced renal actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Renal effects of nicardipine in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the calcium antagonist nicardipine on renal function and renin release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of AE0047 on renal haemodynamics and function in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of a new calcium inhibitor, nicardipine, on renal hemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of nicardipine on renal hemodynamics and segmental tubular reabsorption of sodium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal effects of nicardipine in essential hypertension: differences between acute and chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of AE0047 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
Osaka, Japan - In the landscape of therapeutic agents targeting both hypertension and dyslipidemia, AE0047 Hydrochloride, a novel dihydropyridine-type calcium antagonist, has demonstrated a unique dual mechanism of action. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposed with other calcium channel blockers, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data.
Executive Summary
This compound distinguishes itself from other dihydropyridine (B1217469) calcium channel blockers through its significant impact on triglyceride metabolism, in addition to its potent and long-lasting antihypertensive effects. Experimental evidence demonstrates that AE0047 lowers plasma triglycerides by a dual action: inhibiting the secretion of chylomicrons from intestinal cells and enhancing the uptake of very-low-density lipoprotein (VLDL) by hepatic cells. This contrasts with other calcium channel blockers like amlodipine (B1666008) and nifedipine (B1678770), whose effects on lipid profiles are less pronounced and often debated in clinical studies.
Comparative Analysis of Mechanism of Action
This compound's primary mechanism as a calcium channel blocker involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. However, its notable effect on lipid metabolism sets it apart.
This compound:
-
Triglyceride Reduction: AE0047 has been shown to dose-dependently decrease plasma triglyceride (TG) and TG-rich lipoprotein levels.[1] This is achieved by:
-
Inhibition of Intestinal Chylomicron Secretion: In vitro studies using Caco-2 intestinal cells have demonstrated that AE0047 inhibits the basolateral secretion of newly synthesized triglycerides and apolipoprotein B.[1]
-
Enhancement of Hepatic VLDL Uptake: In HepG2 hepatoblastoma cells, AE0047 has been found to increase the cellular uptake of VLDL.[1]
-
-
Antihypertensive Effect: It exhibits a slow onset and long-lasting hypotensive effect, which has been shown to be protective against stroke in animal models.
Alternative Dihydropyridine Calcium Channel Blockers:
-
Amlodipine: While a potent antihypertensive agent, its effects on lipid metabolism are inconsistent across studies. Some clinical trials have reported a reduction in triglycerides, while others have shown no significant changes.
-
Nifedipine: Similar to amlodipine, the effect of nifedipine on triglycerides can vary. Some studies suggest a modest decrease in triglycerides with short-term administration, but long-term effects appear to be neutral.
-
Cilnidipine: This L/N-type calcium channel blocker has shown more consistent results in reducing triglycerides, particularly in hypertensive patients with diabetes mellitus.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the comparative efficacy of this compound and its alternatives on key metabolic and hemodynamic parameters.
Table 1: Effect on Plasma Triglyceride Levels
| Compound | Model/Population | Dosage | Change in Triglycerides | Reference |
| This compound | Obese Zucker Rats | 3-10 mg/kg/day (7 days) | Dose-dependent decrease | [1] |
| Amlodipine | Hypertensive Patients | 5-10 mg/day (12 weeks) | No significant change | |
| Nifedipine | Hypertensive Patients | 40 mg/day (4 months) | Significant decrease | |
| Cilnidipine | Hypertensive Diabetic Patients | 5-20 mg/day (12 weeks) | Significant decrease |
Table 2: In Vitro Effects on Triglyceride Metabolism
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | Caco-2 | 10⁻⁵ and 10⁻⁶ M | Inhibition of basolateral ¹⁴C-triglyceride secretion | [1] |
| This compound | HepG2 | - | Increased cellular uptake of ¹²⁵I-VLDL | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
Caption: Mechanism of AE0047 on Triglyceride Metabolism.
Caption: Experimental workflows for AE0047 studies.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the primary research on this compound's mechanism of action.
In Vivo Study in Obese Zucker Rats
-
Animals: Female obese Zucker rats were used.
-
Treatment: this compound was suspended in 0.5% methylcellulose (B11928114) solution and administered orally once daily for 7 days at doses of 3 and 10 mg/kg. Control animals received the vehicle.
-
Blood Collection: On day 8, after an overnight fast, blood was collected from the abdominal aorta under ether anesthesia.
-
Lipid Analysis: Plasma triglyceride, total cholesterol, and HDL-cholesterol levels were measured using enzymatic kits.
In Vitro Study with Caco-2 Cells
-
Cell Culture: Caco-2 cells were seeded on Millicell-CM inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Triglyceride Secretion Assay: The cells were washed and incubated in serum-free medium. [¹⁴C]oleic acid complexed to bovine serum albumin was added to the apical side of the monolayer. AE0047 was added to both the apical and basolateral compartments. After a 24-hour incubation, the medium from the basolateral compartment was collected.
-
Lipid Extraction and Measurement: Lipids were extracted from the basolateral medium, and the amount of radiolabeled triglyceride was determined by thin-layer chromatography and liquid scintillation counting.
In Vitro Study with HepG2 Cells
-
Cell Culture: HepG2 cells were cultured in plastic dishes.
-
VLDL Uptake Assay: Human VLDL was isolated and radiolabeled with ¹²⁵I. The HepG2 cells were incubated with the ¹²⁵I-VLDL in the presence or absence of AE0047 for 4 hours at 37°C.
-
Measurement of Uptake: After incubation, the cells were washed extensively, and the cell-associated radioactivity was measured using a gamma counter.
Conclusion
This compound presents a promising therapeutic profile by addressing both hypertension and hypertriglyceridemia through distinct yet complementary mechanisms. Its ability to modulate lipid metabolism, specifically by reducing intestinal triglyceride secretion and enhancing hepatic VLDL clearance, offers a significant advantage over traditional dihydropyridine calcium channel blockers. The experimental data strongly supports this dual action, positioning AE0047 as a subject of considerable interest for further research and clinical development in the management of cardiometabolic disorders.
References
Replicating Neuroprotective Effects: A Comparative Guide to AE0047 Hydrochloride and Alternative Stroke Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for studies on the neuroprotective effects of AE0047 Hydrochloride, a novel calcium channel blocker, and other prominent neuroprotective agents. The information is intended to assist researchers in replicating and expanding upon these critical findings in the field of stroke and neurodegenerative disease.
I. Overview of Neuroprotective Agents
Ischemic stroke triggers a complex cascade of events leading to neuronal death. Neuroprotective agents aim to interrupt this cascade at various points. This guide focuses on this compound and compares its efficacy and mechanisms with other classes of neuroprotective compounds, including other calcium channel blockers, glutamate (B1630785) receptor antagonists, free radical scavengers, and apoptosis inhibitors.
II. Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and its alternatives.
Table 1: Effects on Mortality and Neurological Deficits in Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)
| Treatment Group | Dosage | Mortality Rate (%) | Neurological Score (Higher is better) | Reference |
| Vehicle (Control) | - | 100 | - | [1][2] |
| This compound | 1 mg/kg/day | 0 | Improved | [1][2] |
| This compound | 3 mg/kg/day | 0 | Significantly Improved | [1][2] |
| Nicardipine | 10 mg/kg/day | High | Less effective than AE0047 | [1][2] |
| Hydralazine (B1673433) | 10 mg/kg/day | 50 | Less effective than AE0047 | [2] |
Table 2: Effects on Infarct Volume in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
| Agent Class | Compound | Model | Reduction in Infarct Volume (%) | Reference |
| Calcium Channel Blocker | This compound | SHRSP | Significant reduction (Histology) | [1] |
| NMDA Receptor Antagonist | Selfotel, Aptiganel, etc. | Rat MCAO | Variable, clinical trials failed | [1] |
| AMPA Receptor Antagonist | NBQX, GYKI-52466 | Rat MCAO | 31-68 | [3][4] |
| Free Radical Scavenger | Edaravone | Rat MCAO | Significant reduction | [5] |
| Apoptosis Inhibitor | Caspase inhibitors | Mouse MCAO | Significant reduction | [6] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the studies of this compound and alternative neuroprotective agents.
A. Stroke Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)
This model is used to study the effects of chronic hypertension and stroke.
Protocol:
-
Animal Selection: Use male stroke-prone spontaneously hypertensive rats (SHRSPs), typically starting at 9 weeks of age.[2]
-
Diet and Housing: House rats in a controlled environment with a standard diet. To accelerate the onset of stroke, provide drinking water containing 1% NaCl.[2]
-
Drug Administration:
-
Monitoring:
-
Monitor blood pressure regularly using the tail-cuff method.
-
Observe animals daily for the onset of neurological symptoms (e.g., paralysis, abnormal gait).
-
-
Outcome Assessment:
-
Neurological Examination: Assess neurological deficits using a standardized scoring system (e.g., Bederson scale) at predetermined time points.[5][7]
-
Histological Analysis: At the end of the study period, perfuse the brains with a fixative (e.g., 4% paraformaldehyde). Embed the brains in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains to assess for hemorrhage, brain softening, and other cerebrovascular lesions.[1]
-
B. Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model to induce focal cerebral ischemia.
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats. Maintain body temperature at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be transient (e.g., 90 minutes) followed by reperfusion (by withdrawing the suture) or permanent.
-
-
Drug Administration: Administer the neuroprotective agent (e.g., AMPA receptor antagonist, free radical scavenger) intravenously or intraperitoneally at a specific time relative to the MCAO procedure (e.g., before, during, or after).
-
Outcome Assessment:
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a scale like the modified Neurological Severity Score (mNSS).[7]
-
Infarct Volume Measurement:
-
Euthanize the rat at a specified time point (e.g., 24 or 48 hours).
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Alternatively, use immunohistochemistry for markers of neuronal viability like Microtubule-Associated Protein 2 (MAP2).
-
Quantify the infarct volume using image analysis software.
-
-
C. Measurement of Cerebral Blood Flow (CBF) using Radioactive Microspheres
This technique is used to quantify regional blood flow in the brain.
Protocol:
-
Catheter Placement: Anesthetize the animal and insert a catheter into the left ventricle of the heart for microsphere injection and another into a femoral artery for reference blood sampling.
-
Microsphere Injection: Inject a known quantity of radioactively labeled microspheres (e.g., with ¹⁴¹Ce or ⁸⁵Sr) into the left ventricle. The microspheres will distribute throughout the body in proportion to blood flow.
-
Reference Blood Sample: Simultaneously, withdraw a reference blood sample from the femoral artery at a known rate.
-
Tissue Harvesting: Euthanize the animal and dissect the brain into specific regions of interest.
-
Radioactivity Measurement: Measure the radioactivity in the brain tissue samples and the reference blood sample using a gamma counter.
-
CBF Calculation: Calculate the cerebral blood flow for each brain region using the formula: CBF = (Radioactivity in tissue × Reference blood withdrawal rate) / Radioactivity in reference blood sample.
IV. Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's neuroprotective mechanism.
Caption: Glutamate receptor antagonists' mechanism.
Caption: Free radical scavengers' mechanism of action.
Caption: Apoptosis inhibitors' neuroprotective pathway.
V. Conclusion
The available data suggest that this compound holds promise as a neuroprotective agent, particularly in the context of stroke associated with hypertension. Its mechanism of action as a calcium channel blocker with vasodilatory effects appears to contribute to its efficacy. However, a direct comparison with other classes of neuroprotective agents in standardized preclinical models is necessary for a more definitive assessment of its relative therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations, ultimately advancing the development of effective treatments for ischemic stroke.
References
- 1. Neurological Exam in Rats Following Stroke and Traumatic Brain Injury | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of blockers for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
AE0047 Hydrochloride: A Comparative Efficacy Analysis Against Other Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AE0047 Hydrochloride, a novel dihydropyridine (B1217469) calcium channel blocker, with established alternatives such as amlodipine (B1666008), nifedipine (B1678770), and lercanidipine (B1674757). The information is intended to support research and development efforts in the field of antihypertensive therapies.
Introduction to this compound
This compound is a potent calcium channel antagonist under investigation for the treatment of hypertensive diseases.[1] Like other dihydropyridines, it exerts its antihypertensive effects by blocking L-type calcium channels, leading to vascular smooth muscle relaxation and a subsequent reduction in blood pressure. Preclinical studies have highlighted its slow onset and long-lasting hypotensive effects.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to other widely used dihydropyridine calcium channel blockers. It is important to note that direct comparative studies for all parameters are not always available; therefore, data from individual studies are presented.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Binding Target | Assay | Affinity (IC50/Ki) | Vasorelaxant Potency (IC50) | Reference |
| This compound | L-type Ca2+ Channel | [3H]nimodipine binding (rat cardiac membrane) | IC50: 0.26 nM | High K+-evoked contraction (rat aorta) | [1] |
| L-type Ca2+ Channel | [3H]PN200-110 binding | Ki: 40.9 nM | [1] | ||
| Amlodipine | L-type Ca2+ Channel | (-)[3H]amlodipine binding (rat cardiac membrane) | KD: 1.64 nM | Not specified in this study | [2] |
| L-type Ca2+ Channel | Inhibition of radioligand DHP binding | IC50: 4.2 µM (quaternary derivative) | [3] | ||
| Nifedipine | L-type Ca2+ Channel | ICa block in guinea pig ventricular myocytes | IC50: 0.3 µM | Not specified in this study | [4] |
| L-type Ca2+ Channel | [3H]nitrendipine binding (intact myocardial cells) | KD: 19 nM (low affinity site) | Inhibition of contraction: IC50 = 23 nM | [5] | |
| Lercanidipine | L-type Ca2+ Channel | Dihydropyridine subunit | High affinity | K+-induced contraction (rat aorta): More potent than nitrendipine | [6] |
Table 2: In Vivo Antihypertensive Efficacy in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Stroke-prone spontaneously hypertensive rats (SHRSP) | 1 or 3 mg/kg/day | Prevented stroke and mortality. | |
| 1.1 mg/kg | ED30 for systolic blood pressure reduction. | [1] | ||
| Nicardipine | Stroke-prone spontaneously hypertensive rats (SHRSP) | 10 mg/kg/day | Failed to prevent stroke in most cases. | |
| Hydralazine | Stroke-prone spontaneously hypertensive rats (SHRSP) | 10 mg/kg/day | Suppressed hypertension but failed to prevent death in 50% of cases. |
Note: Direct comparative in vivo studies between AE0047 and amlodipine, nifedipine, or lercanidipine were not identified in the reviewed literature.
Table 3: Clinical Efficacy and Side Effect Profile (Selected Dihydropyridines)
| Compound | Typical Dosage (Hypertension) | Blood Pressure Reduction | Common Side Effects | Reference |
| Amlodipine | 5-10 mg once daily | Effective in mild to moderate hypertension. | Peripheral edema, headache, flushing, dizziness.[7][8][9] | [9] |
| Nifedipine (SR/GITS) | 30-90 mg once daily | Comparable efficacy to amlodipine. | Peripheral edema (higher incidence than some newer DHPs), headache, flushing.[10][11] | [11] |
| Lercanidipine | 10-20 mg once daily | Comparable efficacy to amlodipine and nifedipine. | Lower incidence of peripheral edema compared to first-generation DHPs. | [12] |
Mechanism of Action: Dihydropyridine Signaling Pathway
Dihydropyridine calcium channel blockers, including this compound, primarily target L-type voltage-gated calcium channels in vascular smooth muscle cells.[9] By binding to these channels, they inhibit the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. This leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of dihydropyridine calcium channel blockers.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of a test compound on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.
-
Test compound (e.g., this compound) and vehicle control.
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry).
-
Oral gavage needles.
Procedure:
-
Acclimatize SHR to the housing conditions for at least one week.
-
Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Record baseline systolic and diastolic blood pressure and heart rate for several days.
-
Randomly assign rats to treatment groups (vehicle control, and different doses of the test compound).
-
Administer the test compound or vehicle orally via gavage at a consistent time each day for the duration of the study (e.g., 4 weeks).
-
Measure blood pressure and heart rate at regular intervals post-dosing (e.g., 2, 4, 6, 8, and 24 hours) on selected days throughout the study.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.
-
Analyze the data to determine the dose-dependent effects of the compound on blood pressure and compare it to the vehicle control.
In Vitro Vascular Smooth Muscle Contraction Assay (Aortic Ring Assay)
Objective: To evaluate the direct vasodilatory effect of a test compound on isolated arterial tissue.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Krebs-Henseleit solution.
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO).
-
Potassium chloride (KCl) or phenylephrine (B352888) (PE) to induce contraction.
-
Organ bath system with force transducers.
-
Dissection tools.
Procedure:
-
Euthanize the rat by an approved method and excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a high concentration of KCl (e.g., 60 mM) or a specific agonist like phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add the test compound in a cumulative concentration-response manner.
-
Record the relaxation response at each concentration until maximal relaxation is achieved or a full concentration-response curve is generated.
-
Calculate the IC50 value for the test compound, which is the concentration that produces 50% of the maximal relaxation.
Conclusion
This compound demonstrates potent in vitro activity as a calcium channel blocker and significant antihypertensive effects in preclinical models. Its efficacy appears comparable to or potentially more sustained than some existing dihydropyridines. However, a lack of direct, head-to-head comparative studies with amlodipine, nifedipine, and lercanidipine necessitates careful interpretation of the available data. Further research, including well-controlled comparative clinical trials, is warranted to fully elucidate the therapeutic potential and relative advantages of this compound in the management of hypertension. The provided experimental protocols offer a framework for conducting such comparative efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some side effects of Calcium Channel Blockers? | ClinicalKeyAI [elsevier.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: AE0047 Hydrochloride Demonstrates Apolipoprotein B Reduction in Preclinical Models
For Immediate Release
A preclinical study has provided in vivo validation of AE0047 Hydrochloride's effect on apolipoprotein B (ApoB), a key component of atherogenic lipoproteins. The research, conducted in obese Zucker rats, demonstrated a dose-dependent reduction in plasma triglyceride-rich lipoproteins and a corresponding suppression of ApoB secretion. This positions this compound as a compound of interest for further investigation in the management of dyslipidemia, a major risk factor for cardiovascular disease.
This guide provides a comparative overview of this compound against other established and emerging therapies targeting ApoB, supported by available experimental data.
Comparative Efficacy of Apolipoprotein B Lowering Agents
The following table summarizes the in vivo effects of this compound and other prominent ApoB-lowering agents. It is important to note that the data for this compound is derived from a preclinical animal model, while the data for other agents are from human clinical trials, making direct comparisons subject to translational differences.
| Compound/Drug Class | Example Drug(s) | Typical ApoB Reduction | Mechanism of Action | Notes |
| Dihydropyridine Calcium Antagonist | This compound | Dose-dependent decrease | Inhibition of intestinal chylomicron secretion and enhancement of hepatic VLDL uptake[1] | Preclinical data in obese Zucker rats[1] |
| Statins | Atorvastatin, Rosuvastatin | 25-45%[2] | HMG-CoA reductase inhibition[2] | First-line therapy for hypercholesterolemia[3] |
| Cholesterol Absorption Inhibitor | Ezetimibe | 15-20%[2] | Inhibits cholesterol absorption in the small intestine[2] | Often used in combination with statins[4] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-60%[2] | Increases LDL receptor recycling by inhibiting PCSK9[2] | Injectable biologic, potent LDL-C and ApoB lowering[3][4] |
| ATP Citrate (B86180) Lyase (ACL) Inhibitor | Bempedoic Acid | 15-25%[2] | Inhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase[2][5] | Used for statin-intolerant patients or as an add-on therapy[4] |
| Antisense Oligonucleotide | Mipomersen (Kynamro) | Up to 50%[6] | Targets ApoB mRNA to reduce its synthesis[4] | Approved for homozygous familial hypercholesterolemia[4] |
Experimental Protocols
In Vivo Validation of this compound in Obese Zucker Rats[1]
-
Animal Model: The study utilized obese Zucker rats, a genetic model of obesity, insulin (B600854) resistance, and hyperlipidemia.
-
Drug Administration: this compound was administered orally to the rats at doses ranging from 3 to 10 mg/kg/day for a duration of 7 days.
-
Sample Collection and Analysis: Blood samples were collected to measure plasma levels of triglycerides, triglyceride-rich lipoproteins, and other lipid parameters.
-
Cell Culture Model: To investigate the mechanism of action, human intestinal Caco-2 cells and human hepatoblastoma HepG2 cells were used. Caco-2 cells were used to assess the effect on the secretion of triglycerides and apolipoprotein B. HepG2 cells were used to examine the uptake of very-low-density lipoprotein (VLDL).
-
Biochemical Assays: Standard biochemical assays were employed to quantify lipid and lipoprotein levels. Radiolabeling techniques with 14C-oleic acid and 125I-VLDL were used in the cell culture experiments to trace the synthesis and secretion of triglycerides and the uptake of VLDL, respectively.
Visualizing the Mechanisms and Workflow
To better understand the biological pathways and experimental processes, the following diagrams have been generated.
Caption: Proposed mechanism of this compound on ApoB reduction.
Caption: In vivo experimental workflow for this compound.
References
Benchmarking AE0047 Hydrochloride Against Current Hyperlipidemia Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound AE0047 Hydrochloride against current standard-of-care treatments for hyperlipidemia. The information is intended to provide an objective overview of its mechanism of action, efficacy, and safety profile, supported by available preclinical data and contextualized with established therapies.
Introduction to Hyperlipidemia and the Current Therapeutic Landscape
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] Current pharmacological interventions primarily aim to reduce low-density lipoprotein cholesterol (LDL-C), a key driver of atherosclerosis.[2] The therapeutic armamentarium includes statins, ezetimibe, and PCSK9 inhibitors as the most common and effective treatments for hypercholesterolemia.[1][3] For hypertriglyceridemia, fibrates are a therapeutic option.[3] However, residual cardiovascular risk persists in some patients, necessitating the development of novel therapies with alternative mechanisms of action.[2]
Mechanism of Action: this compound vs. Standard of Care
This compound is an investigational dihydropyridine-type calcium antagonist with a unique mechanism of action for lowering plasma triglycerides.[4] Unlike current mainline therapies that primarily target cholesterol synthesis or uptake, this compound appears to modulate triglyceride metabolism through a dual mechanism.
This compound
Preclinical studies in a rat model of obesity and hyperlipidemia have shown that this compound:
-
Inhibits intestinal chylomicron secretion: By acting on the human intestinal cell line Caco-2, this compound was observed to inhibit the basolateral secretion of triglycerides and apolipoprotein B.[4]
-
Enhances hepatic uptake of VLDL: In the human hepatoblastoma cell line HepG2, this compound increased the cellular uptake of very low-density lipoprotein (VLDL).[4]
This dual action leads to a dose-dependent decrease in plasma triglyceride and TG-rich lipoprotein levels, along with an increase in high-density lipoprotein cholesterol (HDL-C).[4] Notably, in the preclinical model, it did not significantly alter total cholesterol or LDL-C levels.[4]
Current Hyperlipidemia Treatments
The mechanisms of action for current standard-of-care treatments are well-established and focus on different aspects of lipid metabolism.
-
Statins (e.g., Atorvastatin): Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to decreased intracellular cholesterol, upregulation of LDL receptors on hepatocytes, and increased clearance of LDL-C from the circulation.[5][6]
-
Ezetimibe: Inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, blocking cholesterol absorption.[7]
-
PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab): Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, these drugs prevent the degradation of LDL receptors, thereby increasing their availability on the hepatocyte surface to clear LDL-C.[2][3]
-
Fibrates (e.g., Fenofibrate): Activate the peroxisome proliferator-activated receptor alpha (PPARα), which modulates the expression of genes involved in lipid metabolism. This leads to increased lipoprotein lipase (B570770) activity, enhancing the clearance of triglyceride-rich particles.[3]
Comparative Efficacy and Safety Data
The following tables summarize the available preclinical data for this compound and provide a hypothetical comparison with established hyperlipidemia treatments.
Preclinical Efficacy of this compound in Obese Zucker Rats
| Parameter | 3 mg/kg/day | 10 mg/kg/day |
| Plasma Triglycerides | ↓ | ↓↓ (Dose-dependent) |
| TG-rich Lipoproteins | ↓ | ↓↓ (Dose-dependent) |
| HDL-Cholesterol | ↑ | ↑ |
| Total Cholesterol | ↔ (No change) | ↔ (No change) |
| LDL-Cholesterol | ↔ (No change) | ↔ (No change) |
| (Source: Data adapted from preclinical studies in obese Zucker rats)[4] |
Hypothetical Comparative Efficacy of Lipid-Lowering Agents
The following table presents a hypothetical comparison of the expected efficacy of this compound against standard-of-care treatments in a clinical setting. This data is illustrative and not based on direct clinical trial results for this compound.
| Drug Class | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| This compound | ~0-5% | ↑ ~10-15% | ↓ ~30-50% |
| Statins (High-Intensity) | ↓ ~50% | ↑ ~5-10% | ↓ ~10-30% |
| Ezetimibe | ↓ ~15-20% | ↑ ~1-5% | ↓ ~5-10% |
| PCSK9 Inhibitors | ↓ ~60% | ↑ ~5-10% | ↓ ~15-25% |
| Fibrates | ↓ ~5-20% | ↑ ~10-20% | ↓ ~20-50% |
Hypothetical Comparative Safety and Tolerability Profile
| Adverse Effect Profile | This compound | Statins | Ezetimibe | PCSK9 Inhibitors | Fibrates |
| Myalgia/Myopathy | Uncommon | Common | Rare | Rare | Can increase statin-related risk |
| Elevated Liver Enzymes | Possible | Possible | Rare | Rare | Possible |
| Gastrointestinal Issues | Possible | Possible | Common | Rare | Common |
| Injection Site Reactions | N/A | N/A | N/A | Common | N/A |
| Blood Glucose Effects | Unknown | Possible increase | None | None | Generally neutral |
Experimental Protocols
The data presented for lipid-lowering agents are typically generated through a series of standardized in vitro and in vivo experiments.
In Vitro Assays
-
HMG-CoA Reductase Inhibition Assay: To assess the activity of statins, a cell-free assay measuring the conversion of HMG-CoA to mevalonate (B85504) by the HMG-CoA reductase enzyme in the presence of the inhibitor is used.
-
NPC1L1-Mediated Cholesterol Uptake Assay: Caco-2 or other intestinal cell lines are used to measure the uptake of radiolabeled cholesterol in the presence and absence of inhibitors like ezetimibe.
-
PCSK9-LDLR Binding Assay: An ELISA-based or similar binding assay is used to quantify the ability of PCSK9 inhibitors to block the interaction between PCSK9 and the LDL receptor.
-
PPARα Activation Assay: A cell-based reporter assay is employed to measure the activation of the PPARα receptor by fibrates.
-
Triglyceride Secretion Assay: As performed for this compound, Caco-2 cells are cultured on permeable supports, and the secretion of labeled triglycerides into the basolateral medium is quantified.[4]
-
VLDL Uptake Assay: Hepatocyte cell lines like HepG2 are incubated with labeled VLDL particles to measure cellular uptake in the presence of the test compound.[4]
In Vivo Animal Models
-
Hyperlipidemic Hamster Model: Hamsters fed a high-fat, high-cholesterol diet are commonly used to evaluate LDL-C and triglyceride-lowering agents.
-
ApoE*3-Leiden (E3L) Transgenic Mice: These mice develop a human-like lipoprotein profile and are sensitive to diet-induced hyperlipidemia, making them a suitable model for testing various lipid-lowering therapies.
-
Obese Zucker Rat Model: As used in the study of this compound, this is a model of genetic obesity, insulin (B600854) resistance, and hypertriglyceridemia.[4]
Conclusion
This compound presents a novel mechanism of action that is distinct from current mainstream hyperlipidemia therapies. Its primary effect on lowering triglycerides and potentially increasing HDL-C, without a significant impact on LDL-C, suggests it could be a valuable therapeutic option for specific patient populations, such as those with severe hypertriglyceridemia or as an add-on therapy.
Further research, including comprehensive preclinical toxicology studies and well-designed clinical trials, is necessary to fully elucidate the efficacy, safety, and potential clinical utility of this compound in the management of hyperlipidemia. Its unique profile warrants further investigation as a potential new tool in the ongoing effort to reduce the burden of cardiovascular disease.
References
- 1. mdpi.com [mdpi.com]
- 2. New and novel treatments for hyperlipidemia - Mayo Clinic [mayoclinic.org]
- 3. New Insights Into the Treatment of Hyperlipidemia: Pharmacological Updates and Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review Article on Hyperlipidemia: Types, Treatments and New Drug Targets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling AE0047 Hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with AE0047 Hydrochloride, identified as Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (CAS No. 869-24-9). Adherence to these protocols is essential to ensure a safe laboratory environment.
Immediate Safety Precautions
This compound is a hazardous substance that can cause severe skin burns, eye damage, and is fatal if swallowed, inhaled, or in contact with skin.[1] It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[1][2] Always handle this compound within a designated corrosive materials area and under an inert atmosphere, as it is sensitive to air and moisture.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Task | Required PPE |
| Routine Handling & Weighing | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. |
| Preparing Solutions | Chemical-resistant gloves, chemical splash goggles, face shield, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves, chemical splash goggles, face shield, respiratory protection (e.g., NIOSH-approved respirator), and disposable coveralls. |
| Waste Disposal | Chemical-resistant gloves, safety glasses with side shields, and a lab coat. |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed PPE requirements.
Step-by-Step Handling and Storage Procedures
-
Preparation : Before handling, ensure all safety precautions have been read and understood.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Handling :
-
Storage :
Emergency Procedures
In Case of Exposure:
-
General Advice : Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[2]
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[2]
-
Inhalation : Remove to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2]
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[2] Do not release into the environment or flush into surface water or sanitary sewer systems.[2] All disposable personal protective equipment and clean-up materials should be disposed of as hazardous waste.[3] Follow all federal, state, and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
